2-(2,4-Dichlorobenzyl)thioadenosine
Description
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Properties
Molecular Formula |
C17H17Cl2N5O4S |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[6-amino-2-[(2,4-dichlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H17Cl2N5O4S/c18-8-2-1-7(9(19)3-8)5-29-17-22-14(20)11-15(23-17)24(6-21-11)16-13(27)12(26)10(4-25)28-16/h1-3,6,10,12-13,16,25-27H,4-5H2,(H2,20,22,23)/t10-,12?,13+,16-/m1/s1 |
InChI Key |
GHSJUTIELLTXHS-ZIWBQIBKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Postulated Mechanism of Action of 2-(2,4-Dichlorobenzyl)thioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the postulated mechanism of action for 2-(2,4-Dichlorobenzyl)thioadenosine. As of the latest literature review, no direct experimental data for this specific compound is publicly available. The information presented herein is an evidence-based extrapolation derived from extensive research on structurally analogous 2-thioadenosine (B194474) and N6-benzyladenosine derivatives. The primary molecular targets for this class of compounds are the adenosine (B11128) receptors (ARs), a family of G protein-coupled receptors (GPCRs).
Core Postulate: Adenosine Receptor Modulation
Based on the structure-activity relationships of similar compounds, this compound is hypothesized to act as a modulator of adenosine receptors, with a likely high affinity for the A3 adenosine receptor (A3AR). The 2-thioether linkage and the dichlorobenzyl moiety are key structural features known to influence the potency and selectivity of ligands for adenosine receptors. Depending on the conformational constraints imposed by these groups, the compound could act as either an antagonist or a partial agonist.
Quantitative Profile: Hypothetical Binding Affinities and Functional Potencies
The following table summarizes the projected quantitative data for this compound at human adenosine receptor subtypes. These values are estimated based on published data for 2-chloro-N6-(halobenzyl)-4'-thioadenosine derivatives and other related analogs.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Postulated Effect |
| A1 | > 1000 | > 1000 | Low Affinity / Inactive |
| A2A | > 500 | > 500 | Low Affinity / Inactive |
| A2B | > 2000 | > 2000 | Low Affinity / Inactive |
| A3 | 10 - 50 | 20 - 100 (IC50) | Antagonist |
Signaling Pathways
As a postulated A3AR antagonist, this compound would competitively bind to the receptor and block the downstream signaling cascade initiated by the endogenous agonist, adenosine. The activation of the A3AR, which is coupled to Gi/o proteins, typically leads to two primary signaling events:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Stimulation of Phospholipase C (PLC): This pathway leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels.
By acting as an antagonist, this compound would prevent these downstream effects upon adenosine binding.
Experimental Protocols
To empirically determine the mechanism of action of this compound, the following key experiments would be conducted.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the compound for each human adenosine receptor subtype.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the recombinant human A1, A2A, A2B, or A3 adenosine receptors are prepared.
-
Radioligand: A specific high-affinity radioligand for each receptor subtype is used (e.g., [3H]CCPA for A1AR, [3H]ZM241385 for A2AAR, [125I]AB-MECA for A3AR).
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional activity (antagonist or agonist) and potency (IC50 or EC50) of the compound at the A3AR.
Methodology:
-
Cell Culture: Cells expressing the human A3AR (e.g., CHO-hA3AR) are cultured in appropriate media.
-
Adenylyl Cyclase Stimulation: Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Compound Treatment:
-
Antagonist Mode: Cells are co-incubated with a known A3AR agonist (e.g., IB-MECA) and varying concentrations of this compound.
-
Agonist Mode: Cells are incubated with varying concentrations of this compound alone.
-
-
Incubation: The incubation is carried out for a specific time at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis:
-
Antagonist Mode: The IC50 value, representing the concentration of the compound that inhibits 50% of the agonist-induced decrease in cAMP, is determined.
-
Agonist Mode: The EC50 value, representing the concentration of the compound that produces 50% of the maximal response (inhibition of cAMP), is determined.
-
Conclusion
While direct experimental evidence is pending, the structural characteristics of this compound strongly suggest that its primary mechanism of action involves the modulation of adenosine receptors, with a high probability of acting as an antagonist at the A3 subtype. The experimental protocols outlined above provide a clear roadmap for the empirical validation of this hypothesis and the precise characterization of its pharmacological profile. Such studies are crucial for understanding its potential therapeutic applications and advancing its development.
2-(2,4-Dichlorobenzyl)thioadenosine: An Adenosine Analog with Undefined Pharmacological Profile
Introduction
2-(2,4-Dichlorobenzyl)thioadenosine is classified as an analog of adenosine (B11128), a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological processes through the activation of four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. Adenosine analogs are widely investigated for their therapeutic potential, with activities ranging from vasodilation to anticancer effects. However, a comprehensive pharmacological profile for this compound, including its receptor binding affinity, functional activity, and downstream signaling pathways, is not well-documented in publicly available scientific literature. This technical guide aims to provide a framework for the characterization of this molecule, drawing upon established methodologies for studying adenosine receptor ligands.
Core Concepts in Adenosine Analog Characterization
The pharmacological evaluation of a novel adenosine analog like this compound typically involves a multi-step process to determine its interaction with adenosine receptors and the subsequent cellular responses.
1. Receptor Binding Affinity: The initial step is to ascertain the compound's affinity for each of the four adenosine receptor subtypes. This is crucial for determining its potency and selectivity.
2. Functional Activity: Once binding is established, the functional consequence of this interaction is determined. The compound is classified as an agonist (which activates the receptor), an antagonist (which blocks the receptor), a partial agonist, or an inverse agonist.
3. Signaling Pathway Analysis: Adenosine receptors are coupled to various intracellular signaling cascades. A comprehensive analysis elucidates the specific pathways modulated by the analog, providing insight into its mechanism of action.
Data Presentation: A Template for Quantitative Analysis
Due to the absence of specific experimental data for this compound, the following table is presented as a template for summarizing key quantitative parameters that would be essential for its characterization.
| Parameter | A₁ Receptor | A₂A Receptor | A₂B Receptor | A₃ Receptor | Citation |
| Binding Affinity (Kᵢ, nM) | Data not available | Data not available | Data not available | Data not available | |
| Functional Potency (EC₅₀/IC₅₀, nM) | Data not available | Data not available | Data not available | Data not available | |
| Intrinsic Activity (Eₘₐₓ, %) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols: Standard Methodologies
The following are detailed, generalized protocols for key experiments that would be necessary to characterize this compound.
Radioligand Binding Assay for Adenosine Receptors
This assay is designed to determine the binding affinity (Kᵢ) of the test compound for each adenosine receptor subtype by measuring its ability to displace a known radiolabeled ligand.
a. Membrane Preparation:
-
Culture cells stably expressing a high level of the human adenosine receptor subtype of interest (e.g., A₁, A₂A, A₂B, or A₃) in appropriate growth medium.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.
b. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand for the specific receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A, or [¹²⁵I]AB-MECA for A₃).
-
Add increasing concentrations of the unlabeled test compound, this compound.
-
To determine non-specific binding, include wells with a high concentration of a known non-radioactive agonist or antagonist (e.g., NECA).
-
Initiate the binding reaction by adding the prepared cell membranes to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines whether the compound acts as an agonist or antagonist by measuring its effect on adenylyl cyclase activity, which is modulated by adenosine receptors. A₁ and A₃ receptors are typically Gᵢ-coupled, leading to an inhibition of cAMP production, while A₂A and A₂B receptors are Gₛ-coupled, stimulating cAMP production.
a. Cell Preparation:
-
Seed cells expressing the adenosine receptor subtype of interest into a multi-well plate and grow to a suitable confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent the degradation of cAMP.
b. Agonist Mode:
-
Add increasing concentrations of this compound to the cells.
-
For Gᵢ-coupled receptors, co-stimulate with forskolin (B1673556) to induce a measurable level of cAMP that can be inhibited.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Generate a dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
c. Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a known agonist for the specific receptor subtype at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate and measure the cAMP levels as described above.
-
Determine the IC₅₀ value of the test compound for its ability to block the agonist-induced response.
Visualization of Key Pathways and Workflows
The following diagrams illustrate the conceptual frameworks for the signaling pathways and experimental workflows relevant to the characterization of an adenosine analog.
Caption: Adenosine Receptor G-Protein Signaling Pathways.
Caption: Radioligand Binding Assay Experimental Workflow.
Potential Therapeutic Targets of 2-(2,4-Dichlorobenzyl)thioadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide explores the potential therapeutic targets of the novel compound 2-(2,4-Dichlorobenzyl)thioadenosine. As a molecule for which direct biological data is not yet publicly available, this document provides a rationale for target exploration based on the well-documented activities of its core structural moieties: the 2,4-dichlorobenzyl group and the thioadenosine scaffold . By examining the established targets of analogous compounds, we can infer and propose a strategic approach for the target identification and validation of this new chemical entity.
The thioadenosine core is a privileged scaffold in medicinal chemistry, known to interact with several key classes of proteins, including purinergic receptors and enzymes involved in nucleotide metabolism. The 2,4-dichlorobenzyl moiety, while present in some bioactive compounds, is less definitively linked to specific therapeutic protein targets but is known to contribute to the overall physicochemical properties and potential interactions of a molecule.
This guide will delve into the most probable protein target families for this compound, provide detailed experimental protocols for assessing its activity against these targets, and present a logical workflow for its comprehensive target deconvolution.
Hypothesized Target Classes Based on the Thioadenosine Moiety
The thioadenosine component of the molecule strongly suggests three primary classes of proteins as potential therapeutic targets:
-
Adenosine (B11128) Receptors (ARs)
-
Protein Kinases
-
Methylthioadenosine Phosphorylase (MTAP)
Adenosine Receptors (ARs)
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. There are four subtypes: A1, A2A, A2B, and A3. Thioadenosine analogs have been extensively developed as potent and selective ligands for these receptors, particularly as antagonists for the A3 adenosine receptor (A3AR), which is implicated in inflammation, cancer, and glaucoma.
Data on Structurally Related Thioadenosine Analogs as AR Ligands
| Compound | Target Receptor | Activity | Kᵢ (nM) | Reference Compound |
| 2-chloro-N6-(3-iodobenzyl)-4′-thioadenosine-5′-N,N-dimethyluronamide | Human A3AR | Antagonist | 9.32 | N/A |
| Truncated D-4'-thioadenosine with N6-(3-chlorobenzyl) | Human A3AR | Antagonist | 1.66 | N/A |
| N6-methyl-4′-thioadenosine-5′-methyluronamide | Human A3AR | Agonist | 0.28 | N/A |
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors
This protocol is a generalized method for determining the binding affinity of a test compound to a specific adenosine receptor subtype.
Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific adenosine receptor subtype (e.g., A3AR).
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [¹²⁵I]I-AB-MECA for A3AR).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known non-selective agonist (e.g., NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of diluted test compound (at various concentrations).
-
50 µL of radioligand at a concentration near its Kₔ.
-
100 µL of the membrane preparation.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.[1]
Signaling Pathway: A3 Adenosine Receptor
Caption: A3 Adenosine Receptor Signaling Pathway.
Protein Kinases
The adenosine moiety is a core component of ATP, the universal phosphate (B84403) donor for protein kinases. Consequently, adenosine analogs, including thioadenosine derivatives, are well-positioned to act as competitive inhibitors of the ATP-binding site of kinases. Certain 4'-thionucleosides have been identified as multi-kinase inhibitors with potent anticancer activity.[2]
Data on Structurally Related Thioadenosine Analogs as Kinase Inhibitors
| Compound | Target Kinase(s) | Activity | IC₅₀ (µM) | Reference Compound |
| 7-acetylene-7-deaza-4′-thioadenosine | TRKA, CK1δ, DYRK1A/1B | Inhibitor | Not specified | N/A |
| Solenopsin (analog) | Akt1 | Inhibitor | 10 | Staurosporine |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a method to measure the inhibition of a specific protein kinase by the test compound.
Objective: To determine the IC₅₀ value of this compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase.
-
Specific peptide substrate for the kinase.
-
ATP.
-
Test compound: this compound.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer.
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control to the wells of the assay plate.
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the kinase.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase or potent inhibitor) controls. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[3][4]
Signaling Pathway: Example of a Kinase Cascade (MAPK/ERK Pathway)
Caption: MAPK/ERK Signaling Pathway.
Methylthioadenosine Phosphorylase (MTAP)
MTAP is a key enzyme in the methionine salvage pathway, responsible for the phosphorolysis of 5'-methylthioadenosine (MTA). The MTAP gene is frequently deleted in various cancers, making it a target for synthetic lethality approaches. Thioadenosine analogs can act as substrates or inhibitors of MTAP.[5]
Data on Structurally Related Thioadenosine Analogs as MTAP Ligands
| Compound | Target Enzyme | Activity | Kᵢ (pM) | Reference Compound |
| Methylthio-DADMe-immucillin-A (MTDIA) | Human MTAP | Inhibitor | 86 | N/A |
| p-Cl-phenylthio-DADMe-immucillin-A | Human MTAP | Inhibitor | 10 | N/A |
| 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) | Human MTAP | Substrate | N/A | MTA |
Experimental Protocol: MTAP Activity Assay
This protocol describes a photometric assay to measure the production of adenine (B156593) from a thioadenosine analog by MTAP.
Objective: To determine if this compound is a substrate or inhibitor of MTAP.
Materials:
-
Purified recombinant human MTAP.
-
Test compound: this compound.
-
Phosphate buffer.
-
Xanthine (B1682287) oxidase.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: In a quartz cuvette, combine the phosphate buffer, xanthine oxidase, and MTAP enzyme.
-
Substrate Addition: Add the test compound, this compound, to initiate the reaction. If it is a substrate, MTAP will convert it to adenine.
-
Detection: Xanthine oxidase will oxidize the produced adenine, leading to a change in absorbance at 293 nm. Monitor this change over time using a spectrophotometer.
-
Inhibition Assay: To test for inhibition, perform the assay using MTA as the substrate in the presence and absence of varying concentrations of this compound.
-
Data Analysis: For substrate analysis, calculate the rate of reaction from the change in absorbance over time. For inhibition analysis, calculate the percent inhibition and determine the IC₅₀ value.[6]
Metabolic Pathway: Methionine Salvage Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Novel Template, 7-Substituted 7-Deaza-4'-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]
- 6. Expression of MTAP Inhibits Tumor-Related Phenotypes in HT1080 Cells via a Mechanism Unrelated to Its Enzymatic Function - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: In Vitro Anticancer Effects of 2-(2,4-Dichlorobenzyl)thioadenosine
To the valued researcher,
Following a comprehensive and exhaustive search of publicly available scientific literature and databases, we must report that there is currently no specific information available on the in vitro anticancer effects of the compound "2-(2,4-Dichlorobenzyl)thioadenosine." Our search included targeted queries for its anticancer activity, mechanism of action, synthesis, and biological evaluation without yielding any direct studies on this particular molecule.
The absence of data suggests that "this compound" may be a novel or proprietary compound for which research has not yet been published in the public domain. It is also possible that the compound is known by a different chemical name or identifier that is not readily accessible.
While we are unable to provide a technical guide on the specified compound, our research did identify related molecules with documented anticancer properties. Of particular note are derivatives of 2-thioadenosine (B194474) and compounds bearing the 2,4-dichlorobenzyl moiety, which have been investigated for their biological activities.
We are prepared to offer our expertise to compile a detailed technical guide on a closely related, publicly researched compound. A potential alternative could be 2,4-Dichlorobenzyl thiocyanate , for which there is published literature detailing its antimitotic and anticancer effects. Such a guide would follow the rigorous structure you have requested, including:
-
Quantitative Data Presentation: Summarized in structured tables.
-
Detailed Experimental Protocols: For all key cited experiments.
-
Mandatory Visualizations: Including signaling pathways and experimental workflows in Graphviz (DOT language).
Should you wish to proceed with a guide on a related compound, or if you have an alternative molecule of interest with available research, please do not hesitate to specify. We are committed to providing you with a comprehensive and meticulously researched technical document that meets your requirements.
An In-depth Technical Guide on the Core Principles of 2-(2,4-Dichlorobenzyl)thioadenosine and Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mechanism of action of 2-(2,4-Dichlorobenzyl)thioadenosine in inducing smooth muscle relaxation. As a member of the 2-substituted thioadenosine analogs, its pharmacological effects are extrapolated from the well-established roles of similar adenosine (B11128) derivatives, primarily acting as agonists at adenosine A2A receptors. This document outlines the theoretical signaling pathways, presents hypothetical quantitative data based on related compounds, and details relevant experimental protocols for the assessment of smooth muscle relaxation and intracellular signaling cascades. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of novel adenosine analogs.
Introduction
Smooth muscle tone is a critical physiological parameter, and its dysregulation is implicated in a variety of pathological conditions, including hypertension, asthma, and gastrointestinal motility disorders. Consequently, the development of potent and selective smooth muscle relaxants is a significant focus of pharmacological research. Adenosine and its analogs have long been recognized for their vasodilatory and smooth muscle relaxant properties. These effects are primarily mediated through the activation of specific G-protein coupled receptors, particularly the adenosine A2A and A2B receptors.
This compound is a synthetic adenosine analog. While specific pharmacological data for this compound is not extensively available in public literature, its structural features—notably the substitution at the 2-position of the adenine (B156593) ring—suggest that it likely functions as an adenosine receptor agonist with a potential for selectivity and enhanced potency compared to endogenous adenosine. This guide will explore the expected pharmacological profile of this compound in the context of smooth muscle relaxation.
Putative Mechanism of Action and Signaling Pathway
Based on the structure-activity relationships of 2-substituted thioadenosine derivatives, this compound is hypothesized to induce smooth muscle relaxation primarily through the activation of adenosine A2A receptors located on smooth muscle cells. The proposed signaling cascade is as follows:
-
Receptor Binding: this compound binds to and activates the adenosine A2A receptor, a Gs-protein coupled receptor.
-
G-Protein Activation: This binding event stimulates the dissociation of the Gαs subunit from the Gβγ dimer.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The elevation in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets that collectively lead to smooth muscle relaxation. These include:
-
Myosin Light Chain Kinase (MLCK): Phosphorylation of MLCK decreases its affinity for the Ca2+-calmodulin complex, thereby inhibiting the phosphorylation of myosin light chains and preventing cross-bridge formation between actin and myosin filaments.
-
Potassium Channels: Activation of potassium channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and reduces intracellular calcium concentration.
-
Phospholamban: In some smooth muscle types, phosphorylation of phospholamban can increase the activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), enhancing the sequestration of calcium from the cytosol into the sarcoplasmic reticulum.
-
This cascade of events ultimately results in a decrease in intracellular free calcium concentration and a desensitization of the contractile machinery to calcium, leading to smooth muscle relaxation.
structure-activity relationship of 2-benzylthioadenosine derivatives
An In-depth Technical Guide on the Structure-Activity Relationship of 2-Benzylthioadenosine (B12100290) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure-activity relationships (SAR) of 2-benzylthioadenosine derivatives, with a primary focus on their interaction with adenosine (B11128) receptors (ARs). Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. The modulation of these receptors is a key area of interest for the development of therapeutics for a wide range of conditions, including cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer.[1][2]
The substitution at the 2-position of the adenosine scaffold has been extensively explored to enhance affinity and selectivity for the different AR subtypes.[1] This document synthesizes findings on how modifications of the 2-benzylthioadenosine core impact receptor binding and functional activity, provides detailed experimental protocols for assessing these derivatives, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Structure-Activity Relationships
The biological activity of 2-substituted adenosine derivatives is highly dependent on the nature of the substituent at the 2-position and its interplay with modifications at other positions of the adenosine scaffold, such as the N6 and C5' positions.
Key SAR Observations for 2-Substituted Adenosine Derivatives:
-
Influence of the Linker: The nature of the atom linking the substituent to the C2 position of adenosine (e.g., ether, amine, or thioether) significantly impacts receptor affinity. For instance, a 2-phenylethyl moiety linked through an ether group results in higher A3AR affinity (Ki = 54 nM) compared to when it is linked via an amine (Ki = 310 nM) or a thioether (Ki = 1960 nM).[3]
-
A3 Receptor Selectivity: 2-substitution is generally well-tolerated at A3 adenosine receptors.[4] When combined with an N6-(3-iodobenzyl) group, a 2-chloro substitution can lead to high potency and selectivity for the A3 receptor. For example, 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide displays a Ki value of 0.33 nM at the A3 receptor, with 2500-fold and 1400-fold selectivity over A1 and A2A receptors, respectively.[4]
-
A2A Receptor Affinity: Substitution at the 2-position with groups like (thio)ethers, secondary amines, and alkynes has been a successful strategy for developing A2AAR selective agonists.[1] The presence of a 5'-N-alkyluronamide modification often enhances A2AAR selectivity.[1][5]
The following table summarizes the binding affinities of selected 2-substituted adenosine derivatives at different rat adenosine receptor subtypes. This data highlights how changes in the 2-position substituent affect receptor potency and selectivity.
| Compound | 2-Substituent | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
| 1 | -Cl | 1800 | 110 | 1900 |
| 2 | -NH-Phenyl | 1100 | 140 | 4400 |
| 3 (2-Benzylthioadenosine analog) | -S-CH2CH2-Phenyl | >10000 | 280 | 1960 |
| 4 | -O-CH2CH2-Phenyl | 1100 | 110 | 54 |
| 5 | -NH-CH2CH2-Phenyl | 1100 | 130 | 310 |
Data compiled from Kim, et al. (2003).[3] Note: The original data refers to a 2-(2-phenylethyl)thioether, which serves as a close analog for this guide's focus.
Experimental Protocols
The characterization of 2-benzylthioadenosine derivatives relies on standardized in vitro assays to determine their binding affinity and functional efficacy at adenosine receptors.
Radioligand Binding Assay for Adenosine Receptors
This protocol provides a general framework for determining the binding affinity (Ki) of test compounds by measuring their ability to displace a specific radioligand from the receptor.
1. Membrane Preparation:
- Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells).
- Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
- In a 96-well plate, add the following components in order:
- 50 µL of assay buffer (50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2).[6]
- 50 µL of the appropriate radioligand (e.g., [3H]CGS21680 for A2AAR, [125I]I-AB-MECA for A3AR).[6]
- 50 µL of various concentrations of the test 2-benzylthioadenosine derivative.
- 100 µL of the membrane suspension.
- To determine non-specific binding, use a high concentration of a standard non-selective agonist like NECA (10 µM).[6]
- Incubate the mixture at 25°C for 60-90 minutes.[6]
3. Termination and Detection:
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Brandel GF/B) using a cell harvester.[6]
- Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.[6]
- Dry the filters and measure the retained radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
- Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
cAMP Functional Assay
This assay determines whether a compound acts as an agonist (stimulates cAMP production for A2A/A2B or inhibits it for A1/A3) or an antagonist (blocks the effect of an agonist).
1. Cell Preparation:
- Seed CHO cells stably expressing the human adenosine receptor subtype of interest into 24-well plates.
- Allow cells to grow for 24 hours.
- Wash the cells with DMEM containing 50 mM HEPES, pH 7.4.[6]
2. Agonist Mode Assay:
- Pre-incubate the cells with a phosphodiesterase inhibitor such as rolipram (B1679513) (10 µM) to prevent cAMP degradation.[6]
- Add increasing concentrations of the test 2-benzylthioadenosine derivative to the cells.
- For A1/A3 assays, add a Gs-pathway activator like forskolin (B1673556) to stimulate adenylate cyclase, against which inhibition can be measured.
- Incubate for 30-60 minutes at 37°C.
3. Antagonist Mode Assay:
- Pre-incubate the cells with various concentrations of the test compound.
- Add a known agonist for the target receptor (e.g., NECA) at a concentration that gives a submaximal response (e.g., EC80).
- Incubate for 30-60 minutes at 37°C.
4. Detection:
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a LANCE cAMP 384 kit (Perkin Elmer) or a GloSensor cAMP assay.[8][9] These kits are often based on competitive immunoassays using methods like HTRF or luminescence.
5. Data Analysis:
- For agonists, plot the cAMP concentration against the log of the compound concentration to determine the EC50 (potency) and Emax (efficacy).
- For antagonists, determine the shift in the agonist's concentration-response curve to calculate the antagonist's potency (often expressed as a KB or pA2 value).
Mandatory Visualizations
The following diagrams illustrate the key biological pathways and experimental workflows relevant to the study of 2-benzylthioadenosine derivatives.
Caption: Signaling pathways of Gs-coupled (A2A/A2B) and Gi-coupled (A1/A3) adenosine receptors.
Caption: Generalized workflow for a competitive radioligand binding assay.
References
- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Alkynyl derivatives of adenosine and adenosine-5'-N-ethyluronamide as selective agonists at A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Pharmacology and Toxicology Profile of 2-(2,4-Dichlorobenzyl)thioadenosine and Structurally Related Compounds
Disclaimer: Direct pharmacological and toxicological data for 2-(2,4-Dichlorobenzyl)thioadenosine is limited in the public domain. This document provides a comprehensive profile based on data from structurally similar compounds, including adenosine (B11128) analogs, 4'-thioadenosine derivatives, and molecules containing the 2,4-dichlorobenzyl moiety. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it represents an extrapolated profile.
Pharmacological Profile
The pharmacological activity of this compound is likely influenced by its structural components: the thioadenosine core and the 2,4-dichlorobenzyl group. Thioadenosine derivatives are known to interact with adenosine receptors, while compounds with a dichlorobenzyl group have been shown to exhibit antimitotic and other activities.
Mechanism of Action
Based on related compounds, two primary mechanisms of action can be proposed for this compound:
-
Adenosine Receptor Modulation: The thioadenosine moiety suggests that the compound may act as a ligand for adenosine receptors (A1, A2A, A2B, A3). Specifically, 4'-thioadenosine derivatives have been identified as potent and selective antagonists of the human A3 adenosine receptor.[1] Activation of the A3 adenosine receptor is coupled to the inhibition of adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (PLC), which increases inositol (B14025) 1,4,5-trisphosphate (IP3).[1]
-
Antimitotic Activity: The 2,4-dichlorobenzyl group is present in 2,4-dichlorobenzyl thiocyanate (B1210189) (DCBT), a compound known to cause mitotic arrest.[2][3] DCBT acts as a sulfhydryl alkylating agent, forming a mixed disulfide with protein sulfhydryl groups. Its primary cellular target appears to be β-tubulin, leading to the disruption of intracellular microtubules and inhibition of tubulin polymerization.[2]
Pharmacodynamics
Quantitative pharmacodynamic data is available for several related 4'-thioadenosine derivatives, primarily concerning their binding affinity for the human A3 adenosine receptor.
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki) | Species | Activity | Reference |
| 2-chloro-N6-(3-bromobenzyl)-4'-thioadenosine-5'-N,N-dimethyluronamide | Human A3 AR | 9.32 nM | Human | Antagonist | [1] |
| 2-chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-methyluronamide | Human A3 AR | 0.38 nM | Human | Agonist | [4] |
| 2-chloro-N6-methyl-4'-thioadenosine-5'-methyluronamide | Human A3 AR | 0.28 nM | Human | Agonist | [4] |
| N6-(3-chlorobenzyl) truncated D-4'-thioadenosine derivative | Human A3 AR | 1.5 nM | Human | Antagonist | [5] |
Signaling Pathways
Based on the mechanisms of action of related compounds, the following signaling pathways may be modulated by this compound:
Toxicological Profile
Toxicological data for this compound is not directly available. However, studies on 2,4-dichlorobenzyl alcohol (DCBA), a structurally related compound, provide insights into potential developmental toxicity.
A prenatal developmental toxicity study in rats using DCBA identified a No-Observed-Adverse-Effect Level (NOAEL) of 400 mg/kg/day for both dams and prenatal development.[6][7] At a higher dose of 800 mg/kg/day, systemic toxicities in dams included decreased body weight and food consumption, as well as liver changes.[6][7] Fetal effects at this high dose included decreased fetal and placental weights, retarded ossification, and an increased incidence of full supernumerary ribs.[6][7]
Experimental Protocols
Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is based on methodologies used to determine the binding affinity of 4'-thioadenosine derivatives to human adenosine receptors.[1][4]
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[8]
Summary and Future Directions
The pharmacological and toxicological profile of this compound, extrapolated from structurally related compounds, suggests it may possess dual activities as an adenosine receptor modulator and an antimitotic agent. The thioadenosine core points towards potential interactions with adenosine receptors, particularly the A3 subtype, while the 2,4-dichlorobenzyl moiety is associated with tubulin polymerization inhibition. Toxicological considerations, based on 2,4-dichlorobenzyl alcohol, indicate a potential for developmental toxicity at high doses.
Future research should focus on the direct characterization of this compound to confirm these hypothesized properties. Key experimental steps would include:
-
In vitro pharmacology:
-
Comprehensive adenosine receptor binding assays to determine affinity and selectivity.
-
Functional assays to characterize agonist versus antagonist activity at adenosine receptors.
-
Tubulin polymerization assays to assess direct effects on microtubule dynamics.
-
Cytotoxicity screening against a panel of cancer cell lines to determine antiproliferative activity.
-
-
In vivo studies:
-
Pharmacokinetic profiling to understand absorption, distribution, metabolism, and excretion.
-
Efficacy studies in relevant animal models of cancer or inflammatory diseases.
-
Comprehensive toxicology studies, including acute and chronic toxicity, as well as developmental and reproductive toxicity assessments.
-
By undertaking these studies, a definitive pharmacological and toxicological profile of this compound can be established, clarifying its potential as a therapeutic agent.
References
- 1. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DESIGN, SYNTHESIS, AND ANTI-TUMOR ACTIVITY OF 4’-THIONUCLEOSIDES AS POTENT AND SELECTIVE AGONISTS AT THE HUMAN A3 ADENOSINE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of truncated D- and l-4'-thioadenosine derivatives as species-independent A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(2,4-Dichlorobenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorobenzyl)thioadenosine is a synthetic nucleoside analog. While specific experimental data for this compound is not widely published, its structural components—a thioadenosine core and a 2,4-dichlorobenzyl group—suggest potential biological activities as either a modulator of adenosine (B11128) receptors or as an antimitotic agent. Thioadenosine derivatives are known to interact with adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes. The dichlorobenzyl moiety, on the other hand, is found in compounds that exhibit antimitotic activity by targeting tubulin.
These application notes provide a summary of potential in vitro applications and detailed experimental protocols to investigate the biological activity of this compound. The protocols are based on established methodologies for characterizing related compounds.
Potential Mechanisms of Action
Based on its chemical structure, this compound may exert its effects through one or more of the following mechanisms:
-
Adenosine Receptor Modulation: The thioadenosine component suggests the compound may act as an agonist or antagonist at one or more of the adenosine receptor subtypes (A1, A2A, A2B, A3). Activation of the A3 adenosine receptor, for example, can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and can also stimulate phospholipase C (PLC), resulting in increased inositol (B14025) 1,4,5-trisphosphate (IP3) levels.[1]
-
Antimitotic Activity: The 2,4-dichlorobenzyl group is present in compounds like 2,4-dichlorobenzyl thiocyanate (B1210189) (DCBT), which is known to be an antimitotic agent.[2] Such compounds can disrupt microtubule dynamics by binding to tubulin, leading to mitotic arrest and inhibition of cell proliferation.[3]
Data Presentation
The following tables present hypothetical data for the characterization of this compound.
Table 1: Adenosine Receptor Binding Affinity
| Receptor Subtype | Radioligand | Kᵢ (nM) of this compound |
| Human A1 | [³H]CCPA | > 10,000 |
| Human A2A | [³H]CGS 21680 | > 10,000 |
| Human A2B | [³H]DPCPX | 5,200 ± 450 |
| Human A3 | [¹²⁵I]AB-MECA | 15.5 ± 2.1 |
Table 2: Functional Activity at Human A3 Adenosine Receptor
| Assay | Endpoint | EC₅₀ / IC₅₀ (nM) of this compound |
| cAMP Accumulation | Inhibition of Forskolin-stimulated cAMP | IC₅₀ = 35.2 ± 4.5 |
| Inositol Phosphate (IP) Accumulation | Stimulation of IP Production | EC₅₀ = 78.9 ± 9.3 |
Table 3: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) of this compound |
| MCF-7 | Breast | 2.5 ± 0.3 |
| HCT116 | Colon | 1.8 ± 0.2 |
| A549 | Lung | 3.1 ± 0.4 |
| HeLa | Cervical | 2.2 ± 0.3 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptors
This protocol determines the binding affinity of this compound to human adenosine receptor subtypes.
Materials:
-
Membranes from cells expressing human A1, A2A, A2B, or A3 adenosine receptors
-
Radioligands: [³H]CCPA (A1), [³H]CGS 21680 (A2A), [³H]DPCPX (A2B), [¹²⁵I]AB-MECA (A3)
-
This compound
-
Non-specific binding control (e.g., NECA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and either vehicle, non-specific binding control, or varying concentrations of the test compound.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Harvest the membranes by vacuum filtration onto the filter plates and wash three times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the bound radioactivity using a microplate scintillation counter.
-
Analyze the data using non-linear regression to determine the Kᵢ value.
Protocol 2: cAMP Accumulation Assay
This protocol assesses the functional activity of this compound on A3 adenosine receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
HEK293 cells stably expressing the human A3 adenosine receptor
-
This compound
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and supplements
Procedure:
-
Seed the HEK293-hA3R cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium and then pre-incubate with IBMX for 20 minutes at 37°C.
-
Add varying concentrations of this compound and incubate for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: In Vitro Tubulin Polymerization Assay
This protocol determines the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Colchicine (negative control for polymerization)
-
GTP
-
Polymerization Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Spectrophotometer with temperature control
Procedure:
-
Prepare serial dilutions of this compound in polymerization buffer.
-
In a 96-well plate, add the test compound or controls.
-
Add purified tubulin to each well and incubate on ice for 5 minutes.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Protocol 4: Cell Viability/Cytotoxicity Assay
This protocol measures the effect of this compound on the viability of cultured cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
This compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP content)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the GI₅₀ (concentration that inhibits cell growth by 50%) from the dose-response curve.
Visualizations
References
- 1. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 2-(2,4-Dichlorobenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorobenzyl)thioadenosine is an adenosine (B11128) analog. Compounds of this class are known to exhibit a range of biological activities, including vasodilation and potential anticancer effects, primarily through interaction with adenosine receptors.[1] These receptors, which are G protein-coupled receptors (GPCRs), are integral to numerous physiological processes, making them attractive targets for drug discovery.
This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound. The proposed assays will investigate its effects on:
-
Adenosine Receptor Activation: To determine the compound's affinity and functional effect on adenosine receptor subtypes (A1, A2A, A2B, A3), which are known to modulate intracellular cyclic AMP (cAMP) levels.
-
Anticancer Activity: To assess the potential cytotoxic and anti-proliferative effects of the compound on cancer cell lines.
-
Vasodilatory Effects: To evaluate the compound's ability to induce relaxation of vascular smooth muscle.
Adenosine Receptor Activity Assays
Adenosine receptors are GPCRs that, upon activation, modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis. A1 and A3 receptors are typically coupled to the inhibitory G protein (Gi), leading to a decrease in cAMP levels. Conversely, A2A and A2B receptors are coupled to the stimulatory G protein (Gs), resulting in an increase in cAMP production. By measuring changes in intracellular cAMP, the functional activity of this compound as a potential agonist or antagonist at these receptors can be determined.
Competitive Radioligand Binding Assay for Adenosine Receptors
This assay determines the binding affinity (Ki) of this compound for specific adenosine receptor subtypes.
Experimental Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human adenosine receptor subtypes (A1, A2A, A2B, or A3).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand for the specific receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A, or [¹²⁵I]AB-MECA for A3).
-
Add increasing concentrations of this compound to the wells.
-
To determine non-specific binding, add a high concentration of a known non-radioactive ligand for the receptor.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor Subtype | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | Human A1 | [³H]DPCPX | Data to be determined | Data to be determined |
| This compound | Human A2A | [³H]CGS 21680 | Data to be determined | Data to be determined |
| This compound | Human A2B | Specific Radioligand | Data to be determined | Data to be determined |
| This compound | Human A3 | [¹²⁵I]AB-MECA | Data to be determined | Data to be determined |
Workflow Diagram:
cAMP Functional Assay
This assay measures the ability of this compound to modulate intracellular cAMP levels, indicating whether it acts as an agonist or antagonist at adenosine receptors.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Use CHO or HEK293 cells stably expressing the desired human adenosine receptor subtype.
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
-
Agonist Mode Assay:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound to the wells.
-
Include a known agonist for the receptor as a positive control.
-
Incubate at 37°C for a specified time.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a fixed concentration (e.g., EC80) of a known agonist for the receptor.
-
Incubate at 37°C for a specified time.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
For agonist mode, plot the cAMP concentration against the logarithm of the compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
-
For antagonist mode, plot the inhibition of the agonist-induced cAMP response against the logarithm of the compound concentration to determine the IC50.
-
Data Presentation:
| Compound | Receptor Subtype | Assay Mode | EC50 (nM) | Emax (% of control) | IC50 (nM) |
| This compound | Human A1 | Agonist | Data to be determined | Data to be determined | - |
| This compound | Human A1 | Antagonist | - | - | Data to be determined |
| This compound | Human A2A | Agonist | Data to be determined | Data to be determined | - |
| This compound | Human A2A | Antagonist | - | - | Data to be determined |
| This compound | Human A3 | Agonist | Data to be determined | Data to be determined | - |
| This compound | Human A3 | Antagonist | - | - | Data to be determined |
Signaling Pathway Diagram:
Anticancer Activity Assays
Based on the known anticancer potential of some adenosine analogs, it is prudent to evaluate this compound for its effects on cancer cell viability and proliferation.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Select a panel of human cancer cell lines (e.g., colon, breast, lung cancer cell lines).
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | Colon Cancer (e.g., HCT116) | 48 | Data to be determined |
| This compound | Breast Cancer (e.g., MCF-7) | 48 | Data to be determined |
| This compound | Lung Cancer (e.g., A549) | 48 | Data to be determined |
Workflow Diagram:
Vasodilatory Effects Assay
Given that adenosine analogs are known to be vasodilators, the ex vivo aortic ring assay is a suitable method to assess the potential of this compound to induce vasorelaxation.
Ex Vivo Aortic Ring Assay
Experimental Protocol:
-
Aortic Ring Preparation:
-
Humanely euthanize a rat or mouse and dissect the thoracic aorta.
-
Clean the aorta of surrounding connective and adipose tissue and cut it into rings of 1-2 mm in width.
-
Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, bubbled with 95% O2 and 5% CO2.
-
-
Vasorelaxation Assay:
-
Pre-constrict the aortic rings with a vasoconstrictor agent such as phenylephrine (B352888) or norepinephrine (B1679862) to induce a stable contraction.
-
Once a stable plateau of contraction is reached, add increasing cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension using a force transducer.
-
Include a known vasodilator (e.g., acetylcholine (B1216132) or sodium nitroprusside) as a positive control.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the compound concentration.
-
Determine the EC50 (concentration causing 50% of the maximal relaxation) and the Emax (maximal relaxation) from the concentration-response curve.
-
Data Presentation:
| Compound | Pre-constrictor | EC50 (µM) | Emax (% Relaxation) |
| This compound | Phenylephrine | Data to be determined | Data to be determined |
| Acetylcholine (Positive Control) | Phenylephrine | Data to be determined | Data to be determined |
Workflow Diagram:
Conclusion
The assays outlined in these application notes provide a comprehensive framework for the initial characterization of the biological activities of this compound. By systematically evaluating its interaction with adenosine receptors, its potential anticancer effects, and its vasodilatory properties, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided protocols and diagrams are intended to serve as a guide for designing and executing these key cell-based assays.
References
Application Notes and Protocols for the Study of 2-(2,4-Dichlorobenzyl)thioadenosine in Cancer Cell Line Research
Disclaimer: As of the current date, publicly accessible research data, including quantitative data and established experimental protocols specifically for the use of "2-(2,4-Dichlorobenzyl)thioadenosine" in cancer cell line studies, is not available. The following application notes and protocols are provided as a general guide for researchers and drug development professionals interested in evaluating the potential of novel adenosine (B11128) analogs in oncology. The experimental details are based on standard methodologies used for characterizing similar compounds.
Introduction to Adenosine Analogs in Cancer Research
Adenosine and its analogs are a class of compounds that have garnered significant interest in cancer research. These molecules can exert a variety of biological effects by interacting with key cellular components, including adenosine receptors and enzymes involved in nucleotide metabolism.[1] Modifications to the adenosine scaffold, such as the introduction of a 2-(2,4-Dichlorobenzyl)thio group, can alter the compound's affinity for specific targets, its metabolic stability, and its cellular uptake, potentially leading to the development of novel therapeutic agents.[2] Research on various substituted thioadenosine and benzyladenosine derivatives has demonstrated their potential to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells.[3][4]
The evaluation of a new adenosine analog like "this compound" would typically involve a series of in vitro assays to determine its cytotoxic and cytostatic effects, elucidate its mechanism of action, and identify the signaling pathways it modulates.
Data Presentation: Illustrative Quantitative Data
The following table represents an example of how quantitative data for a novel compound like "this compound" could be summarized. Note: The data presented below is purely illustrative and not based on actual experimental results for this specific compound.
| Cell Line | Cancer Type | Assay | Parameter | Value (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | IC50 (72h) | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | IC50 (72h) | 12.3 |
| HCT116 | Colon Carcinoma | MTT | IC50 (72h) | 5.2 |
| A549 | Lung Carcinoma | MTT | IC50 (72h) | 15.8 |
| PC-3 | Prostate Adenocarcinoma | MTT | IC50 (72h) | 7.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
"this compound" stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of "this compound" in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO diluted to the highest concentration used for the compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis (programmed cell death) induced by the compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
"this compound"
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of "this compound" (e.g., based on the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blotting
This protocol is for detecting changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.
Materials:
-
Cancer cell lines
-
"this compound"
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in a hypothetical target pathway)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with "this compound" at desired concentrations and time points.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Experimental Workflow
Caption: General experimental workflow for characterizing a novel anticancer compound.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway modulated by an adenosine analog.
References
Preparation of 2-(2,4-Dichlorobenzyl)thioadenosine Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of 2-(2,4-Dichlorobenzyl)thioadenosine, a crucial step for ensuring accuracy and reproducibility in preclinical research and drug development. Proper solution preparation is fundamental to obtaining reliable experimental results.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Weight | 458.32 g/mol | N/A |
| Solubility in DMSO | Information not publicly available. It is recommended to empirically determine the solubility or start with a conservative concentration (e.g., 10 mM). | |
| Solubility in Ethanol | Information not publicly available. Generally, solubility is expected to be lower than in DMSO. | |
| Solubility in Water | Expected to be very low. | |
| Appearance | Solid (assumption based on similar compounds) |
Experimental Protocols
This section outlines the detailed methodology for preparing a primary stock solution and subsequent working solutions of this compound.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block, sonicator
Protocol for Preparing a 10 mM Primary Stock Solution in DMSO
This protocol provides instructions for preparing a 10 mM stock solution, a commonly used starting concentration for compounds of this nature. It is recommended to first test the solubility of a small amount of the compound before preparing a larger batch.
-
Preparation:
-
Bring the vial of this compound powder and anhydrous DMSO to room temperature.
-
Ensure the analytical balance is calibrated and in a draft-free enclosure.
-
-
Weighing the Compound:
-
Carefully weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.58 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 458.32 g/mol = 0.00458 g = 4.58 mg
-
-
-
Dissolving the Compound:
-
Transfer the weighed powder to a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of anhydrous DMSO. For 4.58 mg of compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly for several minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles are visible.
-
-
Aiding Solubilization (if necessary):
-
If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be employed.
-
Caution: Avoid excessive heating, as it may degrade the compound.
-
-
Storage of the Primary Stock Solution:
-
Aliquot the primary stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots in tightly sealed tubes at -20°C or -80°C for long-term storage.
-
Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Protocol for Preparing Working Solutions
Working solutions are prepared by diluting the primary stock solution in the appropriate cell culture medium or experimental buffer. The final concentration of DMSO in the working solution should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Determine the Desired Final Concentration:
-
Based on experimental design, determine the final concentration of this compound required. Typical working concentrations for adenosine (B11128) receptor modulators range from nanomolar (nM) to low micromolar (µM).
-
-
Perform Serial Dilutions:
-
It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
For example, to prepare a 1 µM working solution from a 10 mM primary stock, you can perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM primary stock solution to 999 µL of cell culture medium or buffer.
-
-
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of this compound stock and working solutions.
Signaling Pathway Context
This compound is an adenosine analog. Adenosine and its analogs primarily exert their effects through the activation of adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that can modulate various physiological processes. The specific receptor subtype targeted by this compound and the resulting downstream effects would need to be determined experimentally.
Application Notes and Protocols for Studying Adenosine Receptor Pathways Using 2-(2,4-Dichlorobenzyl)thioadenosine and Related Analogs
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Adenosine (B11128) is a critical purine (B94841) nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. These receptors are implicated in cardiovascular function, inflammation, neurotransmission, and cancer.[1] Synthetic adenosine analogs, such as 2-substituted thioadenosines, are valuable tools for elucidating the roles of these receptor subtypes in health and disease.[2] 2-(2,4-Dichlorobenzyl)thioadenosine belongs to this class of compounds and is anticipated to act as a modulator of adenosine receptors.[2][3] The dichlorobenzyl moiety suggests potential for specific interactions within the receptor binding pocket, possibly conferring subtype selectivity.
Mechanism of Action
Adenosine receptors are coupled to different G proteins, leading to distinct downstream signaling cascades upon activation:
-
A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[4]
-
A2A and A2B receptors are generally coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cAMP levels.[5]
The specific effect of this compound (agonist vs. antagonist activity and receptor subtype selectivity) would need to be determined experimentally. Based on the structure-activity relationships of similar 2-substituted thioadenosines, it is plausible that this compound could exhibit antagonist activity, potentially with selectivity for the A3 receptor subtype.
Applications
-
Target Validation: Investigating the physiological and pathological roles of specific adenosine receptor subtypes in various disease models.
-
Drug Screening: Serving as a reference compound in high-throughput screening assays to identify novel adenosine receptor modulators.
-
Structure-Activity Relationship (SAR) Studies: Acting as a scaffold for the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties.
-
Functional Assays: Probing the downstream signaling pathways of adenosine receptors in cell-based and in vivo models.
Quantitative Data for Related Thioadenosine Analogs
As specific data for this compound is unavailable, the following table summarizes data for related 2-substituted and N6-substituted 4'-thioadenosine analogs to provide a comparative context for researchers.
| Compound | Receptor Subtype | Affinity (Ki, nM) | Functional Activity | Reference |
| 2-Chloro-N6-methyl-4'-thioadenosine | Human A3 | 0.8 ± 0.1 | Full Agonist | [6] |
| N6-(3-Iodobenzyl)-4'-thioadenosine | Human A3 | 3.2 | Partial Agonist | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine Receptor Affinity
This protocol is a standard method to determine the binding affinity of a test compound for a specific adenosine receptor subtype.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]-I-AB-MECA for A3).[7]
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a non-radioactive standard instead of the test compound.
-
Incubate the mixture at 25°C for 1 hour.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
This protocol measures the effect of the test compound on adenylyl cyclase activity, indicating whether it acts as an agonist or antagonist.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells).
-
Test compound: this compound.
-
Known adenosine receptor agonist (e.g., NECA).[5]
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
For Agonist Mode:
-
Seed the cells in a 96-well plate and culture overnight.
-
Replace the medium with assay buffer and add varying concentrations of this compound.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
For Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a known agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Determine the ability of the test compound to inhibit the agonist-induced cAMP production and calculate the IC50 value.
Visualizations
Caption: Adenosine receptor signaling pathways.
Caption: Workflow for radioligand binding assay.
References
- 1. Special Issue “Molecular Research on Adenosine Receptors: From Cell Biology to Human Diseases” [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. innoprot.com [innoprot.com]
- 6. Design, synthesis, and biological activity of N6-substituted-4'-thioadenosines at the human A3 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-(2,4-Dichlorobenzyl)thioadenosine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed protocols for utilizing "2-(2,4-Dichlorobenzyl)thioadenosine" in high-throughput screening (HTS) campaigns. This document is intended to guide researchers in the design and execution of screening assays to identify and characterize modulators of relevant biological pathways.
Introduction
"this compound" is a synthetic nucleoside analog. Its structure, combining a thioadenosine moiety with a 2,4-dichlorobenzyl group, suggests potential interactions with purinergic signaling pathways, specifically adenosine (B11128) receptors. Adenosine receptors (A1, A2A, A2B, and A3) are a family of G protein-coupled receptors (GPCRs) that regulate a wide array of physiological processes, making them attractive targets for drug discovery in areas such as inflammation, cancer immunotherapy, and neurological disorders.
The 2,4-dichlorobenzyl group, on the other hand, is found in compounds known to exhibit antimitotic activity through the alkylation of sulfhydryl groups on β-tubulin. Therefore, HTS campaigns utilizing this compound or its derivatives should consider both potential on-target (adenosine receptor modulation) and off-target (tubulin polymerization inhibition) effects.
These notes will primarily focus on the application of "this compound" as a scaffold for identifying novel adenosine receptor modulators.
Potential Applications in High-Throughput Screening
-
Primary Screening for Adenosine Receptor Antagonists/Agonists: Utilize "this compound" as a reference compound or starting point for library screening to identify novel ligands for specific adenosine receptor subtypes.
-
Identification of Allosteric Modulators: Screen for compounds that modulate the binding or efficacy of "this compound" or endogenous adenosine, indicating an allosteric mechanism of action.
-
Counter-Screening for Selectivity: Assess the selectivity of hit compounds against a panel of adenosine receptor subtypes and other GPCRs.
-
Secondary Screening for Off-Target Effects: Evaluate potential off-target effects, such as inhibition of tubulin polymerization, to ensure target specificity.
Signaling Pathways and Experimental Workflow
Adenosine Receptor Signaling Pathway (A2A Receptor Example)
The following diagram illustrates the canonical signaling pathway for the adenosine A2A receptor, a Gs-coupled GPCR.
Caption: Adenosine A2A Receptor Signaling Pathway.
High-Throughput Screening Workflow
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify novel adenosine receptor modulators.
Caption: High-Throughput Screening Workflow.
Screening Cascade Logic
This diagram illustrates the logical progression from primary screening to secondary and counter-screens.
Caption: Screening Cascade Logic.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for A2A Receptor Antagonists using a cAMP Assay
This protocol is designed to identify compounds that inhibit the A2A receptor-mediated accumulation of cyclic AMP (cAMP) in a high-throughput format.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing a known A2A receptor agonist (e.g., NECA) at an EC80 concentration.
-
Test Compounds: Compound library plated in 384-well plates.
-
cAMP Detection Kit (e.g., HTRF, LANCE, or similar time-resolved fluorescence resonance energy transfer [TR-FRET] based kit).
-
384-well white, low-volume assay plates.
-
Plate reader capable of TR-FRET detection.
Methodology:
-
Cell Preparation: Culture A2A-HEK293 cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend in Assay Buffer to a final concentration of 2,500 cells/5 µL.
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of test compounds from the library plates into the 384-well assay plates.
-
Cell Dispensing: Dispense 5 µL of the cell suspension into each well of the assay plates containing the test compounds.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-receptor interaction.
-
Stimulation: Add 5 µL of Stimulation Buffer to each well.
-
Second Incubation: Incubate the plates for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol (typically a sequential addition of labeled anti-cAMP antibody and a cAMP tracer).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader.
Protocol 2: Secondary Screen - Tubulin Polymerization Assay
This assay is used to identify compounds that interfere with the polymerization of tubulin, a potential off-target effect of compounds containing the 2,4-dichlorobenzyl moiety.
Materials:
-
Tubulin (>99% pure).
-
Tubulin Polymerization Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
-
Glycerol.
-
Test Compounds.
-
384-well clear-bottom assay plates.
-
Spectrophotometric plate reader capable of reading absorbance at 340 nm at elevated temperatures.
Methodology:
-
Compound Plating: Dispense test compounds into the 384-well plates.
-
Tubulin Preparation: On ice, resuspend tubulin in ice-cold Tubulin Polymerization Buffer to a final concentration of 3 mg/mL.
-
Reaction Initiation: Dispense the tubulin solution into the wells of the assay plate.
-
Incubation and Reading: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The increase in absorbance at 340 nm is proportional to the extent of tubulin polymerization. Calculate the rate and extent of polymerization for each compound and compare to vehicle controls.
Data Presentation
Quantitative data from HTS campaigns should be summarized for clear interpretation and comparison.
Table 1: Illustrative Primary HTS Results for A2A Receptor Antagonism
| Compound ID | Concentration (µM) | % Inhibition of cAMP Production | Z'-factor |
| Control (Vehicle) | N/A | 0 | 0.78 |
| Positive Control (Known Antagonist) | 10 | 95 | N/A |
| This compound | 10 | 85 | N/A |
| Hit Compound 1 | 10 | 92 | N/A |
| Hit Compound 2 | 10 | 88 | N/A |
Table 2: Illustrative Dose-Response Data for Confirmed Hits
| Compound ID | IC50 (nM) (A2A Antagonism) | Hill Slope |
| Positive Control | 25 | 1.1 |
| This compound | 75 | 1.0 |
| Hit Compound 1 | 50 | 1.2 |
| Hit Compound 2 | 120 | 0.9 |
Table 3: Illustrative Selectivity and Off-Target Data
| Compound ID | A2A IC50 (nM) | A1 IC50 (nM) | A3 IC50 (nM) | Tubulin Polymerization IC50 (µM) |
| This compound | 75 | >10,000 | 1,500 | >50 |
| Hit Compound 1 | 50 | >10,000 | >10,000 | >50 |
| Hit Compound 2 | 120 | 800 | 2,500 | 15 |
Conclusion
"this compound" represents a promising chemical scaffold for the discovery of novel modulators of adenosine receptors. The provided protocols and workflows offer a robust framework for conducting high-throughput screening campaigns to identify and characterize new chemical entities based on this scaffold. A careful screening cascade, including secondary and off-target assays, is crucial to ensure the identification of potent, selective, and specific lead compounds for further drug development.
Application Notes and Protocols for the Quantification of 2-(2,4-Dichlorobenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dichlorobenzyl)thioadenosine is a synthetic derivative of adenosine (B11128), a purine (B94841) nucleoside that plays a crucial role in various physiological processes. As an adenosine analog, this compound is of interest to researchers for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, particularly in biological samples, is essential for pharmacokinetic studies, drug metabolism research, and overall drug development.
These application notes provide detailed protocols for the quantification of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and accessible method for quantification, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical applications.[1][2]
Analytical Methods
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations. With appropriate sample preparation, it can also be adapted for in-vitro studies.
Experimental Protocol: HPLC-UV Method
a) Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
b) Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
-
This compound reference standard
c) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (based on the adenosine chromophore)
d) Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
e) Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the reference standards.
Experimental Workflow for HPLC-UV Analysis
References
Application Notes and Protocols for 2-(2,4-Dichlorobenzyl)thioadenosine in Enzyme Inhibition Studies
Note to the Reader: As of December 2025, a comprehensive search of scientific literature and databases has revealed no specific studies published on "2-(2,4-Dichlorobenzyl)thioadenosine" for use in enzyme inhibition. The following application notes and protocols are therefore based on the analysis of structurally related compounds, such as other 2-substituted thioadenosine derivatives and molecules containing a benzylthio moiety. These notes provide a general framework and predictive insights into how "this compound" might be investigated as an enzyme inhibitor. All data and protocols should be considered illustrative and would require experimental validation for the specific compound .
Introduction and Rationale
Thioadenosine derivatives are a well-established class of molecules with significant biological activities, often targeting enzymes involved in crucial cellular processes. Modifications at the C2 position of the adenine (B156593) core have been shown to modulate the affinity and selectivity of these compounds for various enzyme targets. The inclusion of a 2,4-dichlorobenzyl group introduces a bulky, hydrophobic, and electronically distinct moiety that could confer novel inhibitory properties.
Based on the activities of related compounds, "this compound" could potentially act as an inhibitor for several classes of enzymes, including but not limited to:
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Adenosine (B11128) Deaminases (ADAs): Enzymes that catalyze the deamination of adenosine to inosine. Inhibition of ADA is a therapeutic strategy for certain types of leukemia and has implications in cardiovascular diseases.[1][2][3]
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Kinases: The bulky dichlorobenzyl group may allow the compound to occupy the ATP-binding pocket of various protein kinases, making it a candidate for a kinase inhibitor.
-
Adenosine Receptors: Substituted thioadenosines are known to be potent antagonists for adenosine receptors, such as the A3 subtype.[4]
Potential Applications in Enzyme Inhibition Studies
"this compound" can be employed as a tool to:
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Elucidate Enzyme Mechanism: By studying the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), researchers can gain insights into the enzyme's active site and catalytic mechanism.
-
Structure-Activity Relationship (SAR) Studies: As part of a library of related analogs, this compound can help in understanding how substitutions on the thioadenosine scaffold affect inhibitory potency and selectivity.
-
Target Validation: If the compound shows potent and selective inhibition of a particular enzyme, it can be used as a chemical probe to study the physiological and pathological roles of that enzyme in cellular and animal models.
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Lead Compound for Drug Discovery: Should "this compound" exhibit desirable inhibitory activity and cellular effects, it could serve as a starting point for the development of novel therapeutic agents.
Hypothetical Quantitative Data for Structurally Related Analogs
While no specific data exists for "this compound," the following table summarizes inhibitory activities of other 2-substituted thioadenosine derivatives against various enzymes to provide a comparative context.
| Compound Name | Target Enzyme/Receptor | Inhibition Constant (Ki) / IC50 | Reference |
| 2-Chloro-N6-(3-bromobenzyl)-4'-thioadenosine-5'-N,N-dimethyluronamide | Human A3 Adenosine Receptor | Ki = 9.32 nM | [4] |
| 2-Imidazolyl phenol | Adenosine Deaminase | IC50 = 93 µM | [1] |
| 2-Oxazolyl phenol | Adenosine Deaminase | IC50 = 260 µM | [1] |
| 1-Deazaadenosine | Adenosine Deaminase | Ki = 0.66 µM | [2] |
| 2'-Deoxy-1-deazaadenosine | Adenosine Deaminase | Ki = 0.19 µM | [2] |
Experimental Protocols
The following are generalized protocols for assessing the enzyme inhibitory potential of a novel compound like "this compound." These protocols would need to be optimized for the specific enzyme of interest.
Protocol 4.1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
"this compound" (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Microplate reader
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of "this compound" in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (or solvent control)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength specific for the product formation or substrate consumption.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the solvent control (100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 4.2: Kinase Inhibition Assay (Luminescent)
This protocol is designed to assess the inhibition of a specific kinase using a commercially available luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
"this compound"
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
-
96-well, white, flat-bottom microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of "this compound" in the kinase assay buffer.
-
Kinase Reaction Setup: In each well, add:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Kinase and substrate mixture
-
-
Reaction Initiation: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
-
Signal Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Calculate the IC50 value as described in Protocol 4.1.
Visualizations
The following diagrams illustrate general concepts relevant to the study of enzyme inhibitors.
Caption: General workflow for characterizing a novel enzyme inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 2-Benzylthioadenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylthioadenosine (B12100290) analogs are a class of modified nucleosides that hold significant promise in therapeutic development, particularly in the fields of oncology and inflammation. These compounds are derivatives of adenosine (B11128), a key signaling molecule in numerous physiological processes. By modifying the C2 position of the adenosine scaffold with a benzylthio group, researchers can modulate the analogs' affinity and selectivity for various adenosine receptors (A1, A2A, A2B, A3), as well as other cellular targets. This targeted modulation can lead to potent anti-inflammatory and anti-cancer effects.
These application notes provide a comprehensive guide to designing and conducting in vivo studies to evaluate the efficacy of 2-benzylthioadenosine analogs. The protocols detailed below are for two standard and widely accepted animal models: the carrageenan-induced paw edema model for acute inflammation and the human tumor xenograft model for anti-cancer activity.
Data Presentation: In Vivo Efficacy of Adenosine Analogs
The following tables summarize representative quantitative data from in vivo studies of adenosine analogs. It is important to note that specific data for 2-benzylthioadenosine analogs are limited in publicly available literature. Therefore, the data presented here are from studies on closely related adenosine receptor agonists and other adenosine analogs to provide a framework for expected outcomes and for comparison.
Table 1: Anti-Inflammatory Efficacy of Adenosine Analogs in Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) | Reference Compound |
| Vehicle Control | - | i.p. | 4 | 0 | - |
| Analog A | 10 | i.p. | 4 | 45 | Indomethacin |
| Analog A | 20 | i.p. | 4 | 65 | Indomethacin |
| Analog B | 5 | p.o. | 4 | 38 | Celecoxib |
| Analog B | 10 | p.o. | 4 | 58 | Celecoxib |
| Indomethacin | 10 | i.p. | 4 | 70 | - |
| Celecoxib | 50 | p.o. | 4 | 74 | - |
Data are hypothetical and compiled for illustrative purposes based on typical results from similar anti-inflammatory compounds.
Table 2: Anti-Tumor Efficacy of Adenosine Analogs in Human Tumor Xenograft Models in Mice
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Tumor Model | Treatment Duration (days) | Tumor Growth Inhibition (TGI) (%) | Reference Compound |
| Vehicle Control | - | i.p. | MCF-7 (Breast) | 21 | 0 | - |
| Analog C | 5 | i.p. | MCF-7 (Breast) | 21 | 36 | Doxorubicin |
| Analog C | 10 | i.p. | MCF-7 (Breast) | 21 | 72 | Doxorubicin |
| Vehicle Control | - | i.t. | RIL-175 (HCC) | 15 | 0 | - |
| Analog D | 15 nmol | i.t. | RIL-175 (HCC) | 15 | ~80 | - |
| Doxorubicin | 5 | i.v. | MCF-7 (Breast) | 21 | 85 | - |
i.p. = intraperitoneal; p.o. = oral; i.t. = intratumoral; i.v. = intravenous; HCC = Hepatocellular Carcinoma. Data for Analog C is based on a study of makaluvamine analogs[1]. Data for Analog D is based on a study of cGAMP analogs[2].
Signaling Pathways
The therapeutic effects of 2-benzylthioadenosine analogs are believed to be mediated through the modulation of key signaling pathways involved in inflammation and cancer progression. Below are diagrams illustrating two such pathways.
References
Troubleshooting & Optimization
improving solubility of "2-(2,4-Dichlorobenzyl)thioadenosine" in culture media
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in dissolving "2-(2,4-Dichlorobenzyl)thioadenosine" in culture media for experimental use.
Troubleshooting Guide
Q1: I am having trouble dissolving this compound. Where should I start?
A1: For many nonpolar compounds, the recommended starting point is to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common first choice due to its high solubilizing power and compatibility with most cell culture systems at low final concentrations.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
A2: This phenomenon, often called "crashing out," is common with hydrophobic compounds. Here are several strategies to mitigate this issue:
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Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally 0.5% or less, as higher concentrations can be toxic to cells.[2][3] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[2][3]
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Method of Dilution: Add the DMSO stock solution to your pre-warmed (e.g., 37°C) culture medium dropwise while vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.[1]
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Gentle Warming: Briefly warming the culture medium to 37°C may help keep the compound in solution during dilution.[1]
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Sonication: If precipitation persists, gentle sonication of the final solution in a bath sonicator for a few minutes can sometimes help to redissolve the compound.[3]
Q3: What should I do if the compound still precipitates in the final culture medium, even at low DMSO concentrations?
A3: If precipitation remains an issue, consider the following advanced strategies:
-
Co-solvent Systems: In some cases, a combination of solvents can be more effective at maintaining solubility than a single solvent.[4]
-
Solubility Enhancers: The use of excipients like cyclodextrins or surfactants can help to form stable complexes or micelles that keep the compound dispersed in the aqueous medium.[5][6]
Q4: Are there alternative solvents to DMSO?
A4: Yes, other water-miscible organic solvents can be tested, such as ethanol (B145695) or dimethylformamide (DMF).[7][8] It is critical to perform a vehicle control experiment to assess the toxicity of any new solvent on your specific cell line.[9]
Frequently Asked Questions (FAQs)
Q5: Is there a known solubility of this compound in common solvents or culture media?
A5: Currently, there is no publicly available, specific solubility data for "this compound" in common laboratory solvents or cell culture media. Therefore, an empirical approach is necessary to determine the optimal solubilization strategy for your specific experimental conditions.
Q6: What is the maximum recommended final concentration of DMSO in cell culture?
A6: While some robust cell lines may tolerate up to 1%, a final DMSO concentration of 0.5% or lower is widely recommended to avoid cytotoxic effects.[3] For sensitive or primary cells, the concentration may need to be even lower (e.g., below 0.1%).[2] It is always best practice to determine the maximum tolerable DMSO concentration for your specific cell line.
Q7: How can I determine the toxicity of a solvent on my cells?
A7: You should perform a dose-response experiment by treating your cells with a range of solvent concentrations (e.g., 0.01% to 1% or higher) and measuring cell viability using a standard assay such as MTT, XTT, or trypan blue exclusion.[10] This will allow you to determine the highest non-toxic solvent concentration for your experiments.
Q8: What are cyclodextrins and how do they improve solubility?
A8: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior.[5] They can encapsulate hydrophobic molecules, like likely this compound, forming a water-soluble inclusion complex that can be introduced into aqueous solutions.[5][11]
Q9: How do surfactants help in dissolving hydrophobic compounds?
A9: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions.[12] These micelles have a hydrophobic core that can entrap insoluble compounds, allowing them to be dispersed in the culture medium.[6]
Data Presentation
Table 1: Comparison of Common Solvents and Solubility Enhancers
| Feature | Dimethyl Sulfoxide (DMSO) | Ethanol | Dimethylformamide (DMF) | Cyclodextrins (e.g., HP-β-CD) | Surfactants (e.g., Tween® 80) |
| Primary Use | Primary solvent for hydrophobic compounds.[3] | Alternative to DMSO for some compounds.[7] | Alternative to DMSO, but with higher toxicity.[8] | Forms inclusion complexes to increase aqueous solubility.[5] | Forms micelles to disperse hydrophobic compounds.[6] |
| Recommended Final Concentration | ≤ 0.5% (cell line dependent).[3] | ≤ 0.5% (cell line dependent).[8] | ≤ 0.1% (cell line dependent).[8] | Varies; determine empirically. | Varies; determine empirically. |
| Potential Toxicity | Generally low at ≤ 0.5%, but can induce cell cycle arrest or differentiation at higher concentrations.[9] | Can be cytotoxic, with effects depending on concentration and exposure time.[2] | Higher toxicity compared to DMSO and ethanol.[8] | Generally low toxicity, but can have biological effects.[11] | Can affect cell membranes and have biological effects. |
| Preparation Notes | Prepare high-concentration stock and dilute. | Prepare high-concentration stock and dilute. | Prepare high-concentration stock and dilute. | Co-lyophilize with compound or prepare by mixing. | Add to the final solution above the critical micelle concentration. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol will help you determine the most suitable solvent and the maximum stock concentration for this compound.
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several sterile microcentrifuge tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., DMSO, Ethanol, DMF) to achieve a high target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex each tube vigorously for 1-2 minutes.
-
Warming (Optional): If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Sonication (Optional): If solids remain, place the tube in a bath sonicator for 5-10 minutes.
-
Observation: Visually inspect for complete dissolution. The solvent that dissolves the compound at the highest concentration is your preferred solvent.
-
Serial Dilution: If the compound did not dissolve, perform serial dilutions with the same solvent to determine the concentration at which it fully dissolves.
Protocol 2: Preparation of Stock Solution and Dilution into Culture Medium
-
Stock Solution Preparation: Based on the results from Protocol 1, prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO). Ensure the compound is completely dissolved.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the solvent.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: a. Pre-warm your cell culture medium to 37°C. b. While gently vortexing the pre-warmed medium, add the required volume of the stock solution drop-by-drop to achieve the desired final concentration. c. Ensure the final solvent concentration remains below the cytotoxic level for your cell line.
-
Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting the solubility of this compound.
Caption: A stepwise workflow for preparing and diluting a stock solution of a poorly soluble compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 8. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. alzet.com [alzet.com]
- 12. mdpi.com [mdpi.com]
"2-(2,4-Dichlorobenzyl)thioadenosine" stability in DMSO and aqueous solutions
Welcome to the technical support center for 2-(2,4-Dichlorobenzyl)thioadenosine. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting tips related to the stability and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For initial solubilization and long-term storage, Dimethyl Sulfoxide (DMSO) is generally recommended for compounds of this nature. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. For aqueous-based experiments, further dilute the DMSO stock solution into your aqueous buffer of choice immediately before use to minimize potential degradation.
Q2: How should I store the DMSO stock solution of this compound?
A2: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[1][2] DMSO is hygroscopic, and water uptake can affect compound solubility and stability.[3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2]
Q3: What is the expected stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. Generally, the stability of a compound in aqueous media is dependent on factors such as pH, temperature, and the presence of enzymes or other reactive species. It is crucial to perform a stability assessment under your specific experimental conditions. For guidance on how to conduct such a study, please refer to the Experimental Protocols section.
Q4: I am observing a loss of activity with my compound in my cell-based assays. What could be the cause?
A4: A loss of activity could be due to several factors:
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Compound Degradation: The compound may be unstable in your aqueous cell culture medium. Thiol-containing compounds, for instance, can be susceptible to degradation.[4][5]
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Precipitation: The final concentration of the compound in your aqueous medium may exceed its solubility limit, leading to precipitation. Visually inspect your solutions for any signs of precipitation.
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Improper Storage: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation over time.[2]
-
Adsorption to Plastics: Some compounds can adsorb to the surface of plasticware. Using low-adhesion tubes and plates may mitigate this issue.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Inconsistent compound concentration due to degradation or precipitation. | Prepare fresh dilutions from the DMSO stock for each experiment. Perform a stability test in your experimental buffer (see protocols below). Visually inspect for precipitation after dilution. |
| Low or no biological activity | Compound has degraded. | Use a fresh aliquot of the DMSO stock solution. If the problem persists, consider synthesizing or purchasing a new batch of the compound. Verify compound integrity via analytical methods like HPLC or LC-MS. |
| Precipitate forms upon dilution in aqueous buffer | The compound's solubility limit has been exceeded. | Lower the final concentration of the compound in the aqueous buffer. Consider using a different buffer system or adding a small percentage of a co-solvent, if compatible with your experimental setup. |
Stability Data Summary
| Solvent/Buffer | pH | Temperature | Time Point | % Remaining (Illustrative) |
| DMSO | N/A | -20°C | 6 months | >99% |
| DMSO | N/A | Room Temp | 24 hours | >98% |
| PBS | 7.4 | 37°C | 2 hours | 95% |
| PBS | 7.4 | 37°C | 8 hours | 80% |
| PBS | 7.4 | 37°C | 24 hours | 65% |
| Acetate Buffer | 4.5 | 37°C | 24 hours | 85% |
| Glycine Buffer | 9.0 | 37°C | 24 hours | 50% |
Experimental Protocols
Protocol for Assessing Aqueous Stability using HPLC
This protocol outlines a general procedure for determining the stability of this compound in an aqueous buffer.
1. Materials and Reagents:
-
This compound
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Anhydrous DMSO
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Aqueous buffer of interest (e.g., PBS, pH 7.4)
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HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other mobile phase modifier
2. Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation: Dilute the DMSO stock solution into the pre-warmed (37°C) aqueous buffer to a final concentration of 10 µM.
-
Time Zero (T=0) Sample: Immediately after dilution, take an aliquot of the solution, and quench the reaction by diluting it with an equal volume of cold acetonitrile. This will be your T=0 reference sample.
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Incubation: Incubate the remaining solution at 37°C.
-
Time Points: At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots and quench them with cold acetonitrile as described for the T=0 sample.
-
HPLC Analysis: Analyze all samples by HPLC. The mobile phase composition (e.g., a gradient of water/TFA and ACN/TFA) and other HPLC parameters should be optimized to achieve good separation of the parent compound from any potential degradants.[6][7]
-
Data Analysis: The stability of the compound is determined by comparing the peak area of the parent compound at each time point to the peak area at T=0. The percentage of the remaining compound is calculated as: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
Signaling Pathway and Experimental Workflow Diagrams
As this compound is an adenosine (B11128) analog, it is likely to interact with adenosine receptors. The A2A adenosine receptor, a G-protein-coupled receptor, is a common target for such compounds.[8] Its activation typically leads to an increase in intracellular cAMP levels.[9][10][11]
References
- 1. enamine.net [enamine.net]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. researchgate.net [researchgate.net]
troubleshooting inconsistent results in "2-(2,4-Dichlorobenzyl)thioadenosine" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with "2-(2,4-Dichlorobenzyl)thioadenosine". Due to the limited specific data on this compound, this guide leverages information from structurally related adenosine (B11128) analogs to provide foundational support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
While specific studies on this compound are not widely published, based on its structural similarity to other 2-substituted thioadenosine derivatives, it is hypothesized to interact with adenosine receptors (A1, A2A, A2B, A3). Many adenosine analogs act as agonists or antagonists at these G-protein coupled receptors, influencing downstream signaling pathways such as the adenylyl cyclase/cAMP pathway. It is crucial to experimentally determine the specific receptor subtype affinity and functional activity (agonist, antagonist, or inverse agonist) of this compound.
Q2: I am observing inconsistent results in my cell viability assays. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors:
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Compound Solubility: Thioadenosine derivatives can have poor aqueous solubility. Precipitation of the compound in your culture media will lead to variable effective concentrations.
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Compound Stability: The stability of the compound in your experimental conditions (e.g., in solution, at 37°C) may be a factor. Degradation can lead to a loss of activity over time.
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Cell Line Variability: Different cell lines express varying levels of adenosine receptors and possess different downstream signaling machinery, which can lead to different responses.
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Off-Target Effects: At higher concentrations, the compound may exert effects unrelated to its primary target, leading to complex and sometimes contradictory results.
Q3: How can I determine if my compound is precipitating in the cell culture medium?
You can perform a simple visual inspection of the media in your wells after adding the compound. Look for any cloudiness or particulate matter. For a more quantitative assessment, you can perform a solubility assay. A common method involves preparing the compound in the assay buffer at various concentrations, incubating for a period, and then pelleting any precipitate by centrifugation. The concentration of the compound remaining in the supernatant can then be measured.
Q4: What are the potential downstream signaling pathways affected by this compound?
Assuming the compound interacts with adenosine receptors, it could modulate several key signaling pathways:
-
cAMP Pathway: Activation of A2A and A2B receptors typically increases intracellular cAMP levels, while activation of A1 and A3 receptors decreases cAMP.
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MAPK/ERK Pathway: Adenosine receptors can modulate the MAPK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.
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Phospholipase C (PLC) Pathway: Activation of certain adenosine receptors can stimulate PLC, leading to the generation of inositol (B14025) phosphates and an increase in intracellular calcium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no biological activity observed | 1. Poor Solubility: Compound is not fully dissolved in the assay buffer. 2. Compound Degradation: Compound is unstable under experimental conditions. 3. Incorrect Target: The chosen cell line may not express the relevant adenosine receptor subtype. 4. Low Receptor Expression: The target receptor is expressed at very low levels in your cell model. | 1. Perform a solubility test. Consider using a co-solvent like DMSO (ensure final concentration is non-toxic to cells) or preparing a fresh, sonicated stock solution. 2. Conduct a stability study of the compound in your assay buffer over the time course of your experiment. 3. Screen a panel of cell lines with known adenosine receptor expression profiles. 4. Use RT-qPCR or Western blotting to confirm the expression of adenosine receptor subtypes in your cells. |
| High variability between replicate wells | 1. Inconsistent Compound Concentration: Due to poor solubility or pipetting errors. 2. Cell Plating Inconsistency: Uneven cell distribution in the microplate. 3. Edge Effects: Evaporation from wells on the edge of the plate. | 1. Ensure the compound is fully dissolved before adding to wells. Use calibrated pipettes and mix thoroughly. 2. Ensure a single-cell suspension before plating and use a consistent plating technique. 3. Avoid using the outermost wells of the plate for data collection, or fill them with sterile buffer to maintain humidity. |
| Unexpected or off-target effects | 1. High Compound Concentration: Leading to non-specific interactions. 2. Metabolism of the Compound: The compound may be metabolized into active or toxic byproducts. 3. Interaction with Other Receptors: The compound may have affinity for other, unrelated receptors. | 1. Perform a dose-response curve to identify the optimal concentration range. 2. Investigate potential metabolic pathways of similar compounds and consider using metabolic inhibitors in your experiments. 3. Screen the compound against a panel of receptors to identify potential off-target interactions. |
Experimental Protocols
Solubility Assessment (Kinetic)
This protocol provides a general method for assessing the kinetic solubility of your compound.
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Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Add a small volume of each DMSO dilution (e.g., 2 µL) to your aqueous assay buffer (e.g., PBS or cell culture medium) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubate the plate at room temperature or 37°C for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 650 nm. An increase in absorbance indicates precipitation.
Cell Viability - MTT Assay
This assay measures cell metabolic activity as an indicator of viability.[1][2][3][4]
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[2]
-
Treat cells with a range of concentrations of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[1]
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[2]
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
cAMP Measurement Assay
This protocol outlines a general approach for measuring changes in intracellular cAMP levels.[5][6]
-
Seed cells expressing the adenosine receptor of interest in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with your compound. If you are testing for antagonist activity, co-incubate with a known adenosine receptor agonist.
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based). Follow the manufacturer's instructions for the specific kit.
Western Blot for MAPK/ERK Pathway Activation
This protocol can be used to assess the phosphorylation status of key proteins in the MAPK/ERK pathway.[7][8][9][10][11]
-
Culture and treat cells as described for other assays.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total ERK1/2 (p44/42 MAPK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
As no specific quantitative data for "this compound" is publicly available, the following tables are provided as templates for organizing your experimental results.
Table 1: Adenosine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| A1 | Enter your data |
| A2A | Enter your data |
| A2B | Enter yourdata |
| A3 | Enter your data |
Table 2: Functional Activity (cAMP Assay)
| Receptor Subtype | EC50 / IC50 (nM) | Agonist / Antagonist |
| A1 | Enter your data | Specify |
| A2A | Enter your data | Specify |
| A2B | Enter your data | Specify |
| A3 | Enter your data | Specify |
Table 3: Effect on Cell Viability (MTT Assay)
| Cell Line | IC50 (µM) - 48h |
| Cell Line 1 | Enter your data |
| Cell Line 2 | Enter your data |
| Cell Line 3 | Enter your data |
Visualizations
Caption: Hypothesized signaling pathway via adenosine receptors.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
minimizing off-target effects of "2-(2,4-Dichlorobenzyl)thioadenosine"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-(2,4-Dichlorobenzyl)thioadenosine. The following information will help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the intended target.[1] Furthermore, off-target binding can cause cellular toxicity by disrupting essential pathways, and a lack of translatability from preclinical to clinical settings if the desired efficacy is due to these off-target interactions.[1]
Q2: What are the first steps to proactively minimize off-target effects in my experimental design with this compound?
A2: To proactively minimize off-target effects, it is crucial to:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect.[1]
-
Employ Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors that target the same protein, as well as with genetic approaches like CRISPR-Cas9 or siRNA.[2]
-
Confirm Target Engagement: Utilize assays such as the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target within the cellular environment.[1][2]
Q3: How can I identify the potential off-targets of this compound?
A3: A comprehensive approach to identifying off-targets includes:
-
In Vitro Kinase Profiling: Screen the compound against a large panel of kinases to determine its selectivity.[3][4] This can identify other kinases that are significantly inhibited.[4]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets.[2]
-
Computational Prediction: Use computational tools and databases to predict potential off-target interactions based on structural biology and binding site similarities.[5][6]
Troubleshooting Guides
Q4: My cells are showing unexpected toxicity after treatment with this compound. How can I determine if this is an off-target effect?
A4: To troubleshoot unexpected toxicity, consider the following workflow:
Caption: Troubleshooting workflow for unexpected cellular toxicity.
If toxicity persists even after knocking down the intended target, it is likely an off-target effect.[1]
Q5: I am observing a phenotype that is inconsistent with the known function of the intended target. What should I do?
A5: Discrepancies between the observed phenotype and the target's known function are a strong indicator of off-target effects. To validate your findings, you should:
-
Use a Structurally Different Inhibitor: Treat cells with an inhibitor of the same target that has a different chemical structure. If this does not produce the same phenotype, your original observation may be due to an off-target effect.[2]
-
Perform Genetic Validation: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target.[1] If the phenotype is not recapitulated, it is likely an off-target effect.
Caption: Workflow for validating inconsistent phenotypes.
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
This table presents hypothetical data from an in vitro kinase profiling assay to illustrate how to represent selectivity data.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Primary Target) |
| Primary Target A | 10 | 1 |
| Off-Target Kinase 1 | 1,500 | 150 |
| Off-Target Kinase 2 | >10,000 | >1,000 |
| Off-Target Kinase 3 | 750 | 75 |
| Off-Target Kinase 4 | >10,000 | >1,000 |
| Off-Target Kinase 5 | 2,000 | 200 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity and selectivity of this compound against a broad panel of kinases.[3]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.[3]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]
-
Compound Addition: Add the diluted compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[1]
-
Detection: Measure kinase activity using a suitable method, such as radiometric assay (e.g., [γ-³³P]ATP) or a luminescence-based assay (e.g., ADP-Glo).[3][7]
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase by fitting the data to a dose-response curve.[3]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.[1]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods like Western Blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2]
Protocol 3: Genetic Validation using CRISPR-Cas9
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[2]
Methodology:
-
gRNA Design and Cloning: Design and clone at least two different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells and select for transfected cells if a marker is present.[2]
-
Clonal Isolation: Isolate single-cell clones.[2]
-
Verification of Knockout: Confirm the knockout of the target protein in the clonal populations via Western Blot or sequencing.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]
References
Technical Support Center: Overcoming Resistance to 2-Substituted Thioadenosine Compounds in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding resistance to 2-substituted thioadenosine compounds in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to 2-substituted thioadenosine compounds?
A1: Resistance to 2-substituted thioadenosine compounds can arise through several mechanisms, including:
-
Altered drug metabolism: Some adenosine (B11128) analogs require intracellular activation by enzymes. For instance, certain adenine-substituted 5'-thioadenosine (B1216764) analogs are cleaved by 5'-deoxy-5'-methyl-thioadenosine phosphorylase (MTAPase) to exert their cytotoxic effects.[1] Cancer cells lacking or having reduced MTAPase activity may therefore exhibit resistance.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively transport the compounds out of the cell, reducing their intracellular concentration and efficacy. This is a common mechanism of multidrug resistance.
-
Alterations in downstream signaling pathways: Changes in signaling pathways that are targeted by these compounds or that regulate cell survival and apoptosis can confer resistance. This can include mutations or altered expression of key proteins in pathways like Ras/Raf/MEK/ERK and PI3K/PTEN/mTOR.
-
Target modification: While less commonly reported for this specific class of compounds, mutations in the target protein can prevent the drug from binding effectively.
Q2: My cancer cell line shows increasing resistance to my 2-substituted thioadenosine compound over time. What could be the cause?
A2: The development of acquired resistance during prolonged exposure is a common observation. This is often due to the selection and expansion of a subpopulation of cells that have inherent resistance mechanisms or that acquire them through genetic or epigenetic changes. The most likely causes include the upregulation of efflux pumps or the downregulation of activating enzymes like MTAPase.[1]
Q3: Are there any known biomarkers that can predict resistance to these compounds?
A3: The expression level of 5'-deoxy-5'-methyl-thioadenosine phosphorylase (MTAPase) can be a potential biomarker.[1] Cell lines deficient in MTAPase have been shown to be less sensitive to certain adenine-substituted 5'-thioadenosine analogs.[1] Therefore, assessing the MTAP status of your cancer cells prior to treatment may provide an indication of their potential sensitivity.
Troubleshooting Guides
Problem 1: High IC50 value or lack of response in a new cancer cell line.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent Resistance | 1. Check MTAPase expression: Perform a Western blot or qPCR to determine the expression level of MTAPase in your cell line. 2. Compare with sensitive cell lines: If available, compare the MTAPase expression to a cell line known to be sensitive to the compound. 3. Assess efflux pump activity: Use a fluorescent substrate assay (e.g., with Rhodamine 123) to measure general efflux pump activity. | 1. Low or absent MTAPase expression may explain the lack of drug activation and subsequent resistance. 2. Higher efflux pump activity compared to sensitive cells suggests that drug efflux is a contributing factor. |
| Compound Instability | 1. Check compound stability: Verify the stability of your compound in the cell culture medium over the course of the experiment. 2. Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments. | 1. Degradation of the compound will lead to a decrease in the effective concentration and an apparent lack of activity. |
| Incorrect Assay Conditions | 1. Optimize cell seeding density: Ensure that cells are in the logarithmic growth phase during the treatment period. 2. Optimize treatment duration: The duration of treatment should be sufficient to observe a cytotoxic effect. | 1. A properly optimized cell viability assay will provide a more accurate determination of the IC50 value. |
Problem 2: Previously sensitive cell line has become resistant.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acquired Resistance | 1. Generate a resistant cell line: If not already done, formally generate a resistant cell line by continuous exposure to increasing concentrations of the compound. 2. Characterize the resistant phenotype: Compare the resistant cell line to the parental sensitive line by assessing MTAPase expression, efflux pump expression and activity, and any changes in key signaling pathways. | 1. This will allow for a systematic investigation of the acquired resistance mechanisms. 2. Identification of the specific changes in the resistant cells will provide insights into how to overcome the resistance. |
| Mycoplasma Contamination | 1. Test for mycoplasma: Regularly test your cell cultures for mycoplasma contamination. | 1. Mycoplasma can alter cellular metabolism and drug sensitivity. Eliminating contamination may restore sensitivity. |
Data Presentation
Table 1: Hypothetical IC50 Values of 2-Substituted Thioadenosine Compounds in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | MTAP Status | IC50 (µM) | Resistance Factor |
| Compound A | Sensitive (Parental) | Positive | 1.5 | - |
| Compound A | Resistant | Positive | 15.0 | 10 |
| Compound B | Sensitive (Parental) | Positive | 0.8 | - |
| Compound B | Resistant | Negative | > 50 | > 62.5 |
Resistance Factor = IC50 (Resistant) / IC50 (Sensitive)
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
-
Initial Seeding: Plate the parental cancer cell line at a low density in a T75 flask.
-
Initial Treatment: After 24 hours, treat the cells with the 2-substituted thioadenosine compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have recovered and reached 80-90% confluency, passage them and increase the drug concentration by a factor of 1.5 to 2.
-
Repeat: Repeat the dose escalation process for several months. The cells that survive and proliferate at higher drug concentrations are considered the resistant cell line.
-
Verification: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value of the resistant cell line to the parental cell line.
-
Cryopreservation: Freeze aliquots of the resistant cell line at various passages for future experiments.
Protocol 2: Western Blot for MTAPase Expression
-
Cell Lysis: Lyse the sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against MTAPase overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Mandatory Visualizations
Caption: MTAPase-mediated activation of 2-substituted thioadenosine and resistance mechanism.
Caption: Workflow for investigating and overcoming resistance to 2-substituted thioadenosine compounds.
Caption: Mechanism of efflux pump-mediated resistance to 2-substituted thioadenosine compounds.
References
cell viability assay interference with "2-(2,4-Dichlorobenzyl)thioadenosine"
This technical support guide addresses common issues and questions regarding the use of "2-(2,4-Dichlorobenzyl)thioadenosine" in cell viability assays. Researchers may encounter unexpected or inconsistent results due to the compound's chemical properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my cell viability results inconsistent or showing unexpectedly high viability after treatment with this compound?
A: Inconsistent results or artificially high viability readings often stem from the chemical nature of the compound. "this compound" contains a thioether linkage. Compounds containing sulfur, particularly those with free thiol (sulfhydryl) groups, are known reducing agents.[1][2] These reducing properties can directly interfere with common cell viability reagents, especially tetrazolium salts like MTT, MTS, XTT, and WST.[1][3] This chemical reaction can occur independently of cellular metabolic activity, leading to a false-positive signal that does not reflect the true health of the cells.[2][3]
Q2: How does this compound interfere with tetrazolium-based assays (e.g., MTT, MTS)?
A: Tetrazolium-based assays rely on cellular enzymes, primarily mitochondrial dehydrogenases, to reduce a tetrazolium salt (e.g., the yellow MTT) into a colored formazan (B1609692) product (purple).[4][5] The amount of color produced is proportional to the number of metabolically active, viable cells. However, reducing compounds can directly donate electrons to the tetrazolium salt, converting it to formazan without any enzymatic activity.[1][6] This non-enzymatic reduction leads to a high background signal, masking the true cytotoxic effects of the compound and incorrectly suggesting high cell viability.[1][3]
Troubleshooting Guide
Step 1: Confirming Assay Interference
To determine if this compound is directly reacting with your assay reagents, you must run a cell-free control .[1][3][7]
Experimental Protocol: Cell-Free Interference Test
-
Plate Setup: Prepare wells in a 96-well plate containing only your cell culture medium. Do not add any cells.[1]
-
Compound Addition: Add this compound to these wells at the same concentrations used in your experiment. Also include a vehicle control (e.g., DMSO) and a media-only control.
-
Reagent Addition: Add your viability assay reagent (e.g., MTT, MTS) to all wells as you would in your standard protocol.
-
Incubation: Incubate the plate for the recommended time (e.g., 1-4 hours at 37°C).[1]
-
Readout: Measure the absorbance or fluorescence.
Interpretation: If you observe a signal increase (e.g., color change) in the wells containing the compound compared to the media-only or vehicle controls, this confirms direct chemical interference.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for assay interference.
Step 2: Choosing an Alternative Assay
If interference is confirmed, you must switch to an assay based on a different biological principle. Assays that do not rely on redox reactions are highly recommended.
Table 1: Comparison of Recommended Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| ATP Assay [4][8] | Measures ATP levels via a luciferase reaction (luminescence), indicating metabolic activity.[4][8] | Extremely sensitive, fast ("add-incubate-read"), well-suited for high-throughput screening.[8] | Lytic assay (cells are destroyed); requires a luminometer. |
| Protease Viability Assay [8] | Measures activity of proteases present in live cells using a fluorescent substrate.[8] | Non-lytic (cells can be used for other assays), rapid, and sensitive.[8] | Requires a fluorometer. |
| Resazurin (B115843) (AlamarBlue) [8] | Measures reduction of resazurin to fluorescent resorufin (B1680543) by viable cells.[8] | Non-lytic, sensitive, cost-effective.[8] | Still a redox-based assay, so a cell-free control is mandatory to rule out interference. |
| Trypan Blue Exclusion [8] | Visual count of cells that exclude the dye (live) versus those that take it up (dead).[8] | Simple, inexpensive, provides direct cell count. | Low-throughput, subjective, requires a microscope and hemocytometer. |
Recommended Protocol: ATP-Based Cell Viability Assay
This method is a robust alternative as it measures ATP, a direct marker of viable cells, and is not based on redox chemistry.[4][8]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at your desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls for the desired exposure period.
-
Reagent Preparation: Equilibrate the ATP assay reagent (e.g., CellTiter-Glo®) to room temperature.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Add a volume of ATP reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition: Measure luminescence using a microplate reader. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
Understanding the Mechanism of Interference
Compounds with reducing potential can interfere with tetrazolium assays by directly reducing the dye, a role normally performed by cellular enzymes. This bypasses the biological component of the assay, leading to inaccurate results.
Caption: Mechanism of tetrazolium assay interference.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. antbioinc.com [antbioinc.com]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. physiology.elte.hu [physiology.elte.hu]
- 8. blog.quartzy.com [blog.quartzy.com]
Technical Support Center: Synthesis of Dichlorobenzyl-Substituted Nucleosides
Welcome to the technical support center for the synthesis of dichlorobenzyl-substituted nucleosides. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of dichlorobenzyl-substituted nucleosides.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields are a frequent issue in nucleoside chemistry. A systematic check of your experimental setup and procedure can often identify the cause.[1][2]
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Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous.[2][3] Moisture is a common inhibitor for reactions involving strong bases or sensitive electrophiles.
-
Reaction Conditions: Verify that the temperature is correct and stirring is efficient, especially for heterogeneous mixtures.[3] Some reactions require higher temperatures to overcome activation energy barriers.
-
Inert Atmosphere: If your reagents are sensitive to air or moisture, ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Reagent Addition: Adding reagents, particularly the alkylating agent, too quickly can lead to side reactions and decomposition.[2] Dropwise addition is often recommended.[3]
-
Workup and Purification: Product can be lost during the workup and purification phases. Ensure complete extraction from the reaction flask and careful handling during chromatography.[1]
Q2: I am observing a mixture of products. How can I improve the regioselectivity of the dichlorobenzylation?
Regioselectivity is a major challenge in nucleoside modification due to multiple reactive sites (N and O atoms on the base and hydroxyl groups on the sugar).[4]
-
Protecting Groups: The most effective strategy to ensure regioselectivity is to use protecting groups for the hydroxyl moieties on the sugar ring (e.g., silyl, acetyl, or benzoyl groups).[5][6][7] This prevents O-alkylation on the sugar and directs the reaction to the nucleobase.
-
Choice of Base and Solvent: The reaction conditions can influence the site of alkylation. For instance, different bases can selectively deprotonate specific nitrogen atoms on the nucleobase. Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used as they can help stabilize charged intermediates.
-
Steric Hindrance: The inherent structure of the nucleoside can favor alkylation at a more sterically accessible site.
Q3: My reaction is producing di-substituted or other over-alkylation byproducts. How can I prevent this?
Over-alkylation occurs when the product of the initial reaction is more nucleophilic than the starting material, leading to a second alkylation event.
-
Control Stoichiometry: Use a precise stoichiometry, typically with a slight excess (1.0-1.2 equivalents) of the dichlorobenzyl chloride.[3]
-
Slow Addition: Add the dichlorobenzyl chloride slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Reaction Monitoring: Carefully monitor the reaction's progress using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction.[1]
Q4: The reaction is not proceeding to completion, and a lot of starting material remains. What should I do?
Poor reactivity can be caused by several factors.[8]
-
Increase Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier.[3]
-
Use a More Reactive Alkylating Agent: While you are using dichlorobenzyl chloride, in other alkylations, switching from a chloride to a bromide or iodide can increase reactivity. Adding a catalytic amount of sodium iodide (NaI) can sometimes help by generating the more reactive alkyl iodide in situ.[8]
-
Check Reagent Integrity: Ensure your dichlorobenzyl chloride and nucleoside starting material have not degraded and are of high purity.[3]
-
Solvent Choice: The solubility of reagents can be an issue. If your starting materials are not dissolving well, consider a different solvent system, such as DMF or DMSO.[8]
Q5: I'm having difficulty purifying my final product. What are some effective strategies?
Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Column Chromatography: This is the most common method. To improve separation:
-
Add a small amount of a volatile base like triethylamine (B128534) to the eluent to reduce the tailing of basic amine compounds on acidic silica (B1680970) gel.
-
Use a gradient elution to better resolve compounds with close Rf values.
-
-
Acid-Base Extraction: This technique can be used to separate amine products from non-basic impurities by adjusting the pH of the aqueous layer during workup.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method that avoids the potential for decomposition on a silica column.
Data Presentation
Table 1: General Troubleshooting for Low Reaction Yields
| Potential Cause | Recommended Action | Rationale |
| Impure Reagents | Use freshly purified starting materials and high-purity dichlorobenzyl chloride. | Impurities can act as catalysts for side reactions or inhibit the primary reaction.[2][3] |
| Wet Solvents/Moisture | Use anhydrous solvents and flame- or oven-dried glassware. Run under an inert atmosphere. | Many bases (e.g., NaH) and intermediates are highly sensitive to water, which can quench the reaction.[3] |
| Incorrect Temperature | Carefully monitor and control the reaction temperature. Consider a temperature optimization screen. | Sub-optimal temperatures can lead to slow reactions, while excessive heat can cause decomposition.[3] |
| Inefficient Stirring | Use an appropriate stir bar and ensure a vortex is formed in the solution. | In heterogeneous mixtures, efficient stirring is critical for ensuring reactants come into contact. |
| Sub-optimal Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH). | The strength and steric bulk of the base can significantly impact the deprotonation efficiency and regioselectivity. |
| Product Loss | Rinse all glassware thoroughly during workup. Be careful during solvent removal (rotoevaporation). | Significant amounts of product can be lost during transfers and post-reaction manipulations.[1] |
Experimental Protocols
Representative Protocol: N-Alkylation of a Protected Pyrimidine Nucleoside
This protocol provides a general methodology for the synthesis of a dichlorobenzyl-substituted nucleoside. Note: This is a representative procedure and may require optimization for specific substrates.
1. Materials and Setup:
-
Protected nucleoside (e.g., 2',3',5'-tri-O-acetyluridine) (1.0 eq.)
-
Dichlorobenzyl chloride (1.1 eq.)
-
Potassium carbonate (K₂CO₃), finely ground (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
-
All glassware should be oven-dried before use.
2. Reaction Procedure:
-
Add the protected nucleoside and potassium carbonate to the round-bottom flask.
-
Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to the flask to dissolve the reagents.
-
Stir the mixture vigorously for 15-20 minutes at room temperature.
-
Slowly, add the dichlorobenzyl chloride dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
3. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid base (K₂CO₃) and wash the solid with a small amount of DMF or ethyl acetate (B1210297).
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
4. Purification:
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired product.
Visualizations
General Experimental Workflow
Caption: General workflow for dichlorobenzyl nucleoside synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleoside chemistry: a challenge best tackled together [comptes-rendus.academie-sciences.fr]
- 5. Protective Groups [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. Reddit - The heart of the internet [reddit.com]
ensuring purity and quality control of synthetic "2-(2,4-Dichlorobenzyl)thioadenosine"
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the synthetic thioadenosine derivative, 2-(2,4-Dichlorobenzyl)thioadenosine. The information provided is based on established principles for the synthesis, purification, and quality control of analogous nucleoside derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of synthetic this compound?
A1: For novel synthetic compounds like this compound, the expected purity can vary depending on the synthesis and purification methods employed. Generally, for research applications, a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) is considered acceptable. For more sensitive assays or in vivo studies, a purity of ≥98% is often required. It is crucial to establish a rigorous quality control process to ensure the purity and identity of each synthesized batch.
Q2: What are the common impurities that might be present in a synthesis of this compound?
A2: Impurities in the synthesis of nucleoside analogs can arise from starting materials, intermediates, by-products, and degradation products. For this compound, potential impurities could include unreacted 2-thioadenosine, excess 2,4-dichlorobenzyl bromide (or other alkylating agent), regioisomers (alkylation at different positions on the adenosine (B11128) scaffold), and solvents used in the synthesis and purification steps. The presence of complex matrices and numerous by-products is a common challenge in the synthesis of nucleoside analogs.[1][2]
Q3: How should I store this compound to ensure its stability?
A3: As a general guideline for thioadenosine derivatives, the compound should be stored as a solid at -20°C or lower, protected from light and moisture. For preparing stock solutions, use anhydrous solvents like DMSO or ethanol. Aliquot stock solutions to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be determined empirically for your specific experimental conditions.
Q4: My compound is showing lower than expected activity in my cellular assays. What could be the reason?
A4: Several factors could contribute to lower than expected activity. First, verify the purity and integrity of your compound batch using analytical methods like HPLC and Mass Spectrometry. Contamination with impurities or degradation of the compound can significantly affect its biological activity. Second, confirm the concentration of your stock solution. Finally, consider the specifics of your assay, including cell line variability, passage number, and potential interactions with media components. As many thioadenosine derivatives act as A3 adenosine receptor antagonists, ensure your cell line expresses this receptor.[3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and experimental use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield during synthesis | Incomplete reaction; side reactions; suboptimal reaction conditions (temperature, solvent, base). | Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants. Consider using a different base or solvent system. Protect reactive groups on the adenosine scaffold if necessary. |
| Multiple spots on Thin Layer Chromatography (TLC) after synthesis | Presence of starting materials, by-products, or isomers. | Utilize column chromatography with a carefully selected solvent gradient for purification.[2][5] Monitor fractions by TLC to isolate the desired product. |
| Broad or multiple peaks in HPLC analysis | Poor solubility; compound degradation; impure sample; inappropriate HPLC method. | Ensure the sample is fully dissolved in the mobile phase. Use a fresh sample. Optimize the HPLC method (e.g., gradient, column type, flow rate, detection wavelength). A standard method for nucleoside analysis can be a good starting point.[6] |
| Inconsistent results between experimental replicates | Pipetting errors; cell culture variability; compound instability in solution. | Calibrate pipettes regularly. Use cells within a narrow passage number range. Prepare fresh dilutions of the compound for each experiment and minimize the time the compound is in aqueous solution. |
| Unexpected off-target effects in biological assays | Impurities in the compound; non-specific binding. | Re-purify the compound to ≥98% purity. Include appropriate controls in your experiments, such as a structurally similar but inactive analog, if available. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a synthetic thioadenosine derivative. The specific parameters may need to be optimized for this compound.
1. Materials:
-
HPLC-grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA) or formic acid
-
This compound sample
-
Analytical HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
UV detector
2. Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to a working concentration of 10-50 µg/mL with the initial mobile phase composition.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm and 280 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks detected at the specified wavelength.
Signaling Pathways and Workflows
Many thioadenosine derivatives function as antagonists of the A3 adenosine receptor (A3AR), a G protein-coupled receptor.[3][4][7] The following diagrams illustrate the general signaling pathway of A3AR and a typical experimental workflow for screening such compounds.
References
- 1. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of truncated 4'-thioadenosine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Adenosine A3 Receptor Antagonists Products: R&D Systems [rndsystems.com]
Technical Support Center: Interpreting Mass Spectrometry Data for 2-(2,4-Dichlorobenzyl)thioadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,4-Dichlorobenzyl)thioadenosine. The information herein is designed to address common issues encountered during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and exact mass of this compound?
A1: The molecular formula of this compound is C₁₇H₁₇Cl₂N₅O₄S. Its average molecular weight is approximately 458.32 g/mol .[1][2][3] For high-resolution mass spectrometry, the expected monoisotopic mass should be calculated and used for accurate mass measurements.
Q2: What is the most common adduct ion I should look for in positive ion mode electrospray ionization (ESI+)?
A2: In ESI positive ion mode, the most common adduct to look for is the protonated molecule, [M+H]⁺.[4][5] Given the molecular weight of 458.32, you should expect to see a prominent ion at an m/z of approximately 459.33. It is also common to observe other adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, especially if there is trace contamination from glassware or solvents.[5][6]
Q3: I am not seeing the expected [M+H]⁺ ion, or the signal is very weak. What are the possible causes?
A3: Several factors can lead to a weak or absent molecular ion peak:
-
In-source fragmentation: The compound may be fragmenting in the ion source before it can be detected as the intact molecular ion. This can be mitigated by optimizing source parameters like capillary voltage and cone voltage.
-
Sample concentration: The sample may be too dilute to produce a strong signal or too concentrated, leading to ion suppression.[7]
-
Ionization efficiency: The chosen ionization method or parameters may not be optimal for this compound. Experiment with different ESI settings.[7]
-
Instrument calibration: Ensure the mass spectrometer is properly tuned and calibrated.[7]
Q4: I am observing several unexpected peaks in my mass spectrum. What could they be?
A4: Unexpected peaks can arise from several sources:
-
Adduct ions: As mentioned, sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are common.[5][6] Refer to the table of common adducts for their expected mass shifts.
-
Contaminants: Solvents, glassware, or the sample itself may contain impurities. Running a blank (injecting only the solvent) can help identify background contaminants.
-
Fragmentation: The molecule may be fragmenting. Refer to the predicted fragmentation pattern table below to see if the unexpected peaks correspond to known fragments.
-
Isotopes: Due to the presence of two chlorine atoms, you should observe a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M+2 peak will be approximately 65% of the intensity of the monoisotopic peak, and the M+4 peak will be around 10%.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues when interpreting mass spectrometry data for this compound.
Problem: No Peaks or Very Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| No sample reaching the detector | Verify that the autosampler and syringe are functioning correctly.[8] Check for any leaks in the system.[8] Ensure the column is not cracked or blocked.[8] |
| Improper sample preparation | Confirm that the sample was prepared at an appropriate concentration and in a suitable solvent.[7] |
| Incorrect instrument settings | Check that the detector is on and the correct gas flows are enabled.[8] Ensure the mass spectrometer is properly tuned and calibrated.[7] |
| Poor ionization | Optimize the ion source parameters, such as spray voltage and gas flows. Consider if a different ionization technique might be more suitable.[7] |
Problem: Inaccurate Mass Measurement
| Possible Cause | Troubleshooting Step |
| Instrument out of calibration | Perform a mass calibration using a known standard.[7] |
| Instrument drift | Regular maintenance and calibration are crucial to prevent drift.[7] |
| Incorrect peak picking | Ensure that the peak corresponding to the monoisotopic mass is being selected for mass accuracy calculations. |
Problem: Unidentified Peaks in the Spectrum
| Possible Cause | Troubleshooting Step |
| Solvent or system contamination | Run a blank injection of your mobile phase to identify background peaks. |
| Formation of adducts | Check for common adducts like [M+Na]⁺ and [M+K]⁺.[5][6] The use of plasticware instead of glassware can sometimes reduce sodium and potassium contamination.[5] |
| In-source fragmentation | Reduce the energy in the ion source (e.g., lower cone voltage) to minimize fragmentation. |
| Sample degradation | Ensure the sample is fresh and has been stored properly. |
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for the molecular ion and major fragments of this compound in positive ion mode.
| Ion | Formula | Predicted m/z | Notes |
| [M+H]⁺ | [C₁₇H₁₈Cl₂N₅O₄S]⁺ | 458.04 | Protonated molecular ion. |
| [Adenine-thio-dichlorobenzyl + H]⁺ | [C₁₂H₉Cl₂N₅S]⁺ | 325.99 | Loss of the ribose sugar. |
| [Adenine + H]⁺ | [C₅H₆N₅]⁺ | 136.06 | Cleavage of the glycosidic and C-S bonds. A characteristic fragment for adenosine-containing molecules. |
| [Ribose - H₂O + H]⁺ | [C₅H₉O₃]⁺ | 117.05 | Fragment from the ribose moiety after dehydration. |
| [Dichlorobenzyl]⁺ | [C₇H₅Cl₂]⁺ | 158.98 | Cleavage of the S-C bond. |
Experimental Protocols
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or DMSO.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter before injection to remove any particulates.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode (ESI+).
-
Scan Range: m/z 100-1000.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV
-
Cone Voltage: 20-40 V (can be optimized to control fragmentation)
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
Source Temperature: 120-150 °C
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. A Review of Tandem Mass Spectrometry Characterization of Adenosine Diphosphate-Ribosylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciencesite.com [lifesciencesite.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(2,4-Dichlorobenzyl)thioadenosine and Other Adenosine Analogs for Researchers
This guide provides a detailed comparison of "2-(2,4-Dichlorobenzyl)thioadenosine" with other well-established adenosine (B11128) analogs. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data to inform compound selection and experimental design.
Introduction to Adenosine Analogs
Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are distributed throughout the body and are involved in diverse functions, including cardiovascular regulation, neurotransmission, inflammation, and immune responses. Adenosine analogs are structurally similar molecules designed to mimic or block the effects of adenosine at its receptors, often with improved stability, potency, and subtype selectivity.[2] These compounds are invaluable tools in pharmacological research and hold therapeutic potential for a variety of disorders.[1]
Comparative Analysis of Receptor Binding Affinity and Function
The utility of an adenosine analog is largely determined by its binding affinity (Ki) and functional activity (agonist or antagonist) at the different adenosine receptor subtypes. This section compares "this compound" with two widely studied adenosine analogs: NECA (5'-N-Ethylcarboxamidoadenosine), a potent non-selective agonist, and CGS-21680, a selective A2A receptor agonist.
For a clear comparison, the following table summarizes the known binding affinities of NECA and CGS-21680, alongside the inferred properties of "this compound".
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B EC50 (µM) | A3 Ki (nM) | Functional Activity |
| NECA | 14[4][5] | 20[4][5] | 2.4[4][5] | 6.2[4][5] | Non-selective Agonist |
| CGS-21680 | 2900[6] | 27[1][6] | 89[6] | 670[6] | A2A Selective Agonist |
| This compound | Data not available | Data not available | Data not available | Estimated moderate affinity | Likely Agonist/Partial Agonist |
Signaling Pathways of Adenosine Receptors
Adenosine receptors modulate intracellular signaling cascades primarily through their interaction with G proteins. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standard methodologies for key assays used to characterize adenosine analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Workflow:
Detailed Method:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Incubation: In a 96-well plate, incubate cell membranes (20-50 µg protein) with a specific radioligand at a concentration near its Kd value (e.g., [3H]DPCPX for A1, [3H]CGS-21680 for A2A, or [125I]AB-MECA for A3) and a range of concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard non-radioactive ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP, a key second messenger in adenosine receptor signaling.
Workflow:
References
- 1. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Substituted adenosine derivatives: affinity and efficacy at four subtypes of human adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
validation of "2-(2,4-Dichlorobenzyl)thioadenosine" anticancer activity in vivo
For Researchers, Scientists, and Drug Development Professionals
The validation of novel anticancer compounds in vivo is a critical step in the drug development pipeline. This guide provides a comparative analysis of the in vivo anticancer activity of selected thioadenosine analogs, offering insights into their efficacy, mechanisms of action, and the experimental protocols used for their validation. Due to the limited availability of in vivo data for "2-(2,4-Dichlorobenzyl)thioadenosine," this guide focuses on structurally related and functionally relevant thioadenosine derivatives with published in vivo anticancer activity.
Comparative Analysis of Thioadenosine Analogs
This section compares the in vivo anticancer performance of two promising thioadenosine analogs: 2-chloro-N6-(3-iodobenzyl)-4′-thioadenosine-5′-methyluronamide (a selective A3 adenosine (B11128) receptor agonist) and the well-established antimetabolite, 6-Thioguanine.
| Compound | Cancer Model | Dosing Regimen | Key In Vivo Efficacy Results | Mechanism of Action |
| 2-chloro-N6-(3-iodobenzyl)-4′-thioadenosine-5′-methyluronamide | Human Leukemia (HL-60) Xenograft | Information not publicly available | Demonstrated anti-proliferative effects in vitro.[1][2] In vivo data on tumor growth inhibition is not specified in the provided results. | A3 Adenosine Receptor Agonist; Inhibition of Wnt signaling pathway.[3] |
| 6-Thioguanine (6-TG) | Human Leukemia (HL-60) Xenograft | 5 mg/kg, intraperitoneal injection, daily for 7 days | Significant inhibition of tumor growth.[4] | Antimetabolite; Incorporation into DNA and RNA, leading to cytotoxicity and cell cycle arrest.[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for in vivo xenograft studies.
Human Leukemia (HL-60) Xenograft Model Protocol
This protocol outlines the establishment and use of a subcutaneous xenograft model for human promyelocytic leukemia (HL-60) in immunodeficient mice.[8][9][10]
-
Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. Cells are maintained in an exponential growth phase.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used.
-
Cell Implantation: A suspension of 1 x 107 viable HL-60 cells in 100-200 µL of sterile PBS or culture medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The tumor volume is calculated using the formula: (Length x Width2) / 2. Animal body weight is also monitored as an indicator of toxicity.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. The test compound (e.g., 6-Thioguanine) is administered according to the specified dosing regimen (e.g., intraperitoneal injection). The control group receives the vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research.
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway plays a critical role in cell proliferation and is often dysregulated in cancer.[3][11][12][13][14] The diagram below illustrates the canonical Wnt signaling pathway and the point of inhibition by 2-chloro-N6-(3-iodobenzyl)-4′-thioadenosine-5′-methyluronamide.
Caption: Canonical Wnt signaling pathway and potential inhibition by a thioadenosine analog.
Mechanism of Action of 6-Thioguanine
6-Thioguanine exerts its anticancer effect by being metabolized and incorporated into the DNA and RNA of cancer cells, leading to cytotoxicity.
Caption: Metabolic activation and mechanism of action of 6-Thioguanine.
Experimental Workflow for In Vivo Anticancer Drug Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel anticancer compound in a xenograft model.
Caption: A typical experimental workflow for in vivo anticancer drug evaluation.
References
- 1. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Chloro-N6-Substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as Potent and Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced proliferation inhibition of HL60 cells treated by synergistic all- trans retinoic acid/blue light/nanodiamonds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04093H [pubs.rsc.org]
- 5. 6-Thioguanine-induced growth arrest in 6-mercaptopurine-resistant human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HL-60 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. HL-60 Xenograft Model | Xenograft Services [xenograft.net]
- 11. oncologynews.com.au [oncologynews.com.au]
- 12. dovepress.com [dovepress.com]
- 13. The Wnt Signalling Pathway: A Tailored Target in Cancer [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of 2-(2,4-Dichlorobenzyl)thioadenosine and Other Kinase Inhibitors in Oncology
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the quest for potent and selective kinase inhibitors remains a cornerstone of drug discovery. This guide provides a comparative overview of the putative therapeutic agent, 2-(2,4-Dichlorobenzyl)thioadenosine, and contrasts its potential mechanisms with those of other adenosine-based compounds and established kinase inhibitors. Due to the limited publicly available data on this compound, this comparison draws upon the activities of structurally related thioadenosine analogs.
Introduction to this compound
This compound is identified as an adenosine (B11128) analog. While specific kinase inhibitory data for this compound is not extensively documented in peer-reviewed literature, the broader class of adenosine analogs is known to exhibit a range of biological activities, including potential anticancer effects. This guide will therefore situate this compound within the context of two distinct classes of related compounds: thioadenosine derivatives that modulate adenosine receptors and those that directly inhibit protein kinases. These will be compared against a well-established multi-kinase inhibitor, Dasatinib, to provide a benchmark for potency and mechanism of action.
Comparative Analysis of Mechanistic Classes
For a comprehensive comparison, we will examine three distinct compounds, each representing a different mechanistic approach to cancer therapy:
-
Thioadenosine Analog (Adenosine Receptor Modulator): As a proxy for this compound's potential activity, we will analyze 2-Chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-methyluronamide. This compound is a potent agonist of the A3 adenosine receptor (A3AR), which is implicated in the regulation of cancer cell growth and survival.
-
Thioadenosine-Based Kinase Inhibitor: 7-acetylene-7-deaza-4'-thioadenosine serves as an example of a thioadenosine scaffold engineered to directly inhibit multiple protein kinases, demonstrating a distinct mechanism from receptor modulation.
-
Established Multi-Kinase Inhibitor: Dasatinib, a clinically approved drug, provides a reference for a highly potent and well-characterized multi-kinase inhibitor used in the treatment of various cancers.
Performance Data and In Vitro Efficacy
The following tables summarize the available quantitative data for the selected compounds, highlighting their distinct inhibitory profiles and antiproliferative activities against various cancer cell lines.
Table 1: Comparison of Target Affinity and Kinase Inhibition
| Compound | Primary Target(s) | Ki / IC50 (nM) |
| 2-Chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-methyluronamide | Human A3 Adenosine Receptor | Ki: 0.33 nM[1][2] |
| 7-acetylene-7-deaza-4'-thioadenosine | TRKA, DYRK1A, DYRK1B, CK1δ | IC50: 43 nM (DYRK1A)[3] |
| Dasatinib | BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβ | Potent inhibition at nanomolar concentrations[4] |
Table 2: Comparative Antiproliferative Activity (IC50, µM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | 7-acetylene-7-deaza-4'-thioadenosine[3] | Dasatinib (NCI-60 Data) |
| A549 | Non-Small Cell Lung | 0.06 | 0.028 |
| HCT-116 | Colon | 0.03 | 0.024 |
| MCF7 | Breast | 0.04 | >100 |
| HepG2 | Liver | 0.05 | Not Available |
| SNU-638 | Stomach | 0.02 | Not Available |
| PC-3 | Prostate | 0.004 | 0.025 |
| KM12 | Colon | 0.07 | 0.023 |
Note: Antiproliferative data for 2-Chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-methyluronamide is not available in the form of IC50 values against a broad panel of cell lines in the reviewed literature.
Mechanisms of Action and Signaling Pathways
The therapeutic strategies of these compounds diverge significantly, targeting different key nodes in cancer cell signaling.
2-Chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-methyluronamide: A3AR Agonism and Wnt Pathway Inhibition
This thioadenosine analog acts as a potent agonist for the A3 adenosine receptor. In some cancer cells, activation of A3AR can lead to the inhibition of the Wnt signaling pathway. This occurs through the downregulation of key pathway components such as β-catenin, phosphorylated Akt (p-Akt), and phosphorylated GSK-3β (p-GSK-3β). The inhibition of this pathway can ultimately lead to a decrease in cell proliferation and survival.
7-acetylene-7-deaza-4'-thioadenosine: Multi-Kinase Inhibition
This compound represents a class of thioadenosine derivatives designed to directly compete with ATP for the binding pocket of multiple protein kinases. By inhibiting kinases such as TRKA, DYRK1A/1B, and CK1δ, it can simultaneously block several signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.
Dasatinib: Broad Spectrum Kinase Inhibition
Dasatinib is a potent inhibitor of a wide range of kinases, most notably BCR-ABL and SRC family kinases. Its ability to bind to both the active and inactive conformations of the ABL kinase domain makes it effective against imatinib-resistant mutations. By inhibiting these key kinases, Dasatinib disrupts the signaling pathways that drive the proliferation and survival of cancer cells, particularly in leukemias.
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays. Below are generalized protocols for the key experiments cited.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific peptide substrate, ATP (often radiolabeled with ³²P), and the test compound at various concentrations.
-
Incubation: Allow the reaction to proceed at an optimal temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction, typically by adding a solution like phosphoric acid.
-
Separation: Separate the phosphorylated substrate from the unreacted ATP, often using phosphocellulose paper or beads that bind the peptide substrate.
-
Quantification: Measure the amount of incorporated phosphate. For radiolabeled ATP, this is done using a scintillation counter. For non-radioactive methods, techniques like fluorescence polarization or specific antibodies can be used.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay is used to determine the antiproliferative effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Add the test compound at a range of concentrations and incubate for 48-72 hours.
-
Cell Fixation: Gently wash the cells and then fix them with cold trichloroacetic acid (TCA) to attach them to the plate.
-
Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution, which binds to cellular proteins.
-
Washing: Remove the unbound SRB dye by washing with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Measurement: Read the optical density of the solubilized dye using a microplate reader.
-
Data Analysis: The optical density is proportional to the number of viable cells. Plot the percentage of cell growth inhibition against the compound concentration to calculate the IC50 value[5][6][7].
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.
Protocol:
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells to release the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-Akt), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on X-ray film or with a digital imager. The intensity of the band corresponds to the amount of the target protein[8].
Conclusion
While direct experimental data for this compound as a kinase inhibitor is currently limited, its structural similarity to other bioactive thioadenosine analogs suggests potential anticancer activity through various mechanisms. By comparing its potential modes of action with those of a known A3AR agonist, a multi-kinase inhibiting thioadenosine derivative, and the established drug Dasatinib, this guide provides a framework for its further investigation and development. The presented data and experimental protocols offer a foundation for future studies to elucidate the precise mechanism of action and therapeutic potential of this compound in oncology.
References
- 1. RADIOLABELING AND EFFICIENT SYNTHESIS OF TRITIATED 2-CHLORO-N6-(3-IODOBENZYL)ADENOSINE-5'-N-METHYLURON-AMIDE, A POTENT, SELECTIVE A3 ADENOSINE RECEPTOR AGONIST - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RADIOLABELING AND EFFICIENT SYNTHESIS OF TRITIATED 2-CHLORO- N6-(3-IODOBENZYL)ADENOSINE-5'- N-METHYLURON-AMIDE, A POTENT, SELECTIVE A3 ADENOSINE RECEPTOR AGONIST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy of Adenosine Analogs in Cancer Models: A Guide for Researchers
Initial Inquiry: 2-(2,4-Dichlorobenzyl)thioadenosine
An extensive search for the efficacy of "this compound" in cancer models did not yield specific preclinical or clinical data. This suggests that the compound may be novel, in early stages of development, or not widely reported in scientific literature. In contrast, a similarly named compound, 2,4-dichlorobenzyl thiocyanate, has been identified as an antimitotic agent that disrupts microtubule morphology[1].
Given the interest in adenosine-related compounds for cancer therapy, this guide provides a comparative overview of several well-studied adenosine (B11128) analogs: Cladribine (B1669150), Clofarabine (B1669196), Aristeromycin, Formycin, and Pentostatin (B1679546). These compounds have demonstrated varying degrees of efficacy across different cancer models, offering valuable insights for drug development professionals.
Comparative Analysis of Adenosine Analogs
Adenosine analogs are a class of purine (B94841) nucleoside antimetabolites that interfere with nucleic acid synthesis and induce apoptosis, showing efficacy in various hematological malignancies and solid tumors[2][3][4]. Their activity is often dependent on intracellular phosphorylation to their active triphosphate forms.
In Vitro Efficacy: Cytotoxicity in Cancer Cell Lines
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of these adenosine analogs in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Cancer Model | Cell Line(s) | IC50 (µM) | Reference(s) |
| Cladribine | Chondrosarcoma | SW1353 | ~0.1 | [5] |
| Acute Myeloid Leukemia | KBM3/Bu250⁶, HL60, OCI-AML3 | 0.02 (with Flu+Bu) | [4] | |
| Acute Promyelocytic Leukemia | HL-60 | Not specified | [6] | |
| Acute Lymphoblastic Leukemia | MOLT-4 | Not specified | [6] | |
| Acute Monocytic Leukemia | THP-1 | Not specified | [6] | |
| Clofarabine | Acute Myeloid Leukemia | KBM3/Bu250⁶, HL60, OCI-AML3 | 0.01 (with Flu+Bu) | [4] |
| Aristeromycin | Chondrosarcoma | SW1353 | ~0.1 | [5] |
| Prostate Cancer | LNCaP-hr | Not specified | [7] | |
| Formycin | Chondrosarcoma | SW1353 | ~1 | [5] |
| Pentostatin | T-cell Leukemia | CCRF-CEM | Not specified | [8] |
| B-cell Lymphoma | Raji | Not specified | [8] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The in vivo efficacy of adenosine analogs has been demonstrated in various animal models, primarily through the inhibition of tumor growth.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Cladribine | Chondrosarcoma | Nude mice with JJ012 xenografts | 20 mg/kg, i.p., 3x/week for 6 weeks | Significant reduction in tumor volume and weight | [5] |
| Clofarabine | Acute Lymphoblastic Leukemia | Not specified | 40 mg/m²/day for 5 days (in humans) | 50% remission in relapsed/refractory patients | [9] |
Mechanisms of Action
The primary anticancer mechanisms of these adenosine analogs involve the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).
-
Cladribine and Clofarabine: Both are prodrugs that are intracellularly phosphorylated to their active triphosphate forms. These active metabolites inhibit ribonucleotide reductase and DNA polymerase, leading to the termination of DNA chain elongation and inhibition of DNA repair. This ultimately triggers apoptosis through both caspase-dependent and -independent pathways[2][10][11].
-
Aristeromycin: This analog is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase. Inhibition of this enzyme leads to the accumulation of SAH, which in turn inhibits various methyltransferases crucial for cellular processes. This disruption of methylation patterns can lead to the induction of apoptosis[1][7].
-
Formycin: This C-nucleoside analog is metabolized to its triphosphate form, which can be incorporated into RNA and DNA, leading to the inhibition of protein and DNA synthesis.
-
Pentostatin: It is a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. Inhibition of ADA leads to the accumulation of deoxyadenosine (B7792050) and its triphosphate metabolite (dATP), which is toxic to lymphocytes and induces apoptosis[8].
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway
The induction of apoptosis is a common mechanism for many adenosine analogs. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are often involved, converging on the activation of caspases, which are the executioners of apoptosis.
Caption: Apoptotic signaling pathways induced by adenosine analogs.
Experimental Workflow for In Vivo Xenograft Studies
A general workflow for assessing the in vivo efficacy of adenosine analogs in a cancer xenograft model is depicted below. This typically involves tumor cell implantation, tumor growth monitoring, drug administration, and endpoint analysis.
Caption: General experimental workflow for in vivo efficacy studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Adenosine analog stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the adenosine analogs in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the adenosine analogs. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines treated with adenosine analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of adenosine analogs for a specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of adenosine analogs in a mouse xenograft model.
Animals:
-
Immunocompromised mice (e.g., nude or SCID mice)
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the adenosine analog (e.g., cladribine at 20 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule. Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: Continue treatment for the specified duration or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the antitumor efficacy. Tumors can also be processed for histological or molecular analysis.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potential and promising anticancer drugs from adenosine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: enhancement of cytotoxicity with epigenetic modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistomycin Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aristeromycin and DZNeP cause growth inhibition of prostate cancer via induction of mir-26a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the Molecular Biology of Chondrosarcoma for Drug Discovery and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clofarabine for the treatment of adult acute lymphoid leukemia: the Group for Research on Adult Acute Lymphoblastic Leukemia intergroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. longdom.org [longdom.org]
Validating the Molecular Target of 2-(2,4-Dichlorobenzyl)thioadenosine: A Comparative Guide for Researchers
Introduction
2-(2,4-Dichlorobenzyl)thioadenosine is a synthetic adenosine (B11128) analog. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other 2-substituted thioadenosine derivatives suggests that its primary molecular targets are likely adenosine receptors (ARs). Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in various physiological processes, making them attractive targets for drug discovery.
This guide provides a framework for validating the molecular target of "this compound" with a focus on adenosine receptors. It offers a comparative analysis with established adenosine receptor agonists, detailed experimental protocols for target validation, and visual representations of relevant signaling pathways and workflows.
Comparative Analysis of Adenosine Receptor Agonists
To ascertain the potency and selectivity of "this compound", its binding affinity at the four adenosine receptor subtypes (A1, A2A, A2B, and A3) should be compared with that of known reference compounds. The following table summarizes the binding affinities (Ki values) of several standard non-selective and selective adenosine receptor agonists. A lower Ki value indicates a higher binding affinity.
| Compound | Type | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |
| Adenosine | Endogenous Agonist | 630 | 1400 | >10,000 | 370 |
| NECA (5'-N-Ethylcarboxamidoadenosine) | Non-selective Agonist | 6.6 | 14 | 620 | 23 |
| CGS 21680 | A2A Selective Agonist | 180 | 15 | 3100 | 1100 |
| CCPA (2-Chloro-N6-cyclopentyladenosine) | A1 Selective Agonist | 0.5 | 210 | >10,000 | 480 |
| IB-MECA | A3 Selective Agonist | 250 | 1100 | >10,000 | 1.2 |
Note: Ki values can vary between different studies and experimental conditions.
Experimental Protocols for Molecular Target Validation
Validating the interaction of "this compound" with its putative adenosine receptor targets involves a combination of binding and functional assays.
1. Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor. It involves competing the unlabeled test compound ("this compound") against a radiolabeled ligand that is known to bind to the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3) in a suitable medium.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A), and varying concentrations of the unlabeled "this compound".
-
To determine non-specific binding, include control wells with a high concentration of a known non-radioactive agonist or antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assay: cAMP Accumulation Assay
This assay determines whether the binding of the compound to the receptor results in a functional response. A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[1]
Protocol:
-
Cell Preparation:
-
Plate cells expressing the adenosine receptor of interest in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
-
Compound Treatment:
-
For A2A or A2B receptors, treat the cells with varying concentrations of "this compound" to stimulate cAMP production.
-
For A1 or A3 receptors, first stimulate the cells with a compound that increases basal cAMP levels (e.g., forskolin), and then treat with varying concentrations of "this compound" to measure the inhibition of cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of "this compound".
-
Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) value from the dose-response curve.
-
Visualizing Key Processes
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for Gs- and Gi-coupled adenosine receptors.
Experimental Workflows
The diagrams below outline the workflows for the key validation experiments.
By employing the comparative data and experimental protocols outlined in this guide, researchers can systematically validate the molecular target of "this compound". Determining its binding affinity and functional activity at the different adenosine receptor subtypes will elucidate its potency and selectivity, which is a critical step in the evaluation of its potential as a pharmacological tool or therapeutic agent.
References
Comprehensive Analysis of 2-(2,4-Dichlorobenzyl)thioadenosine Reveals a Gap in Experimental Data
A thorough review of available scientific literature and commercial product information indicates a significant lack of published experimental data for the adenosine (B11128) analog 2-(2,4-Dichlorobenzyl)thioadenosine. While the compound is available for purchase from chemical suppliers, detailed studies characterizing its biological activity, mechanism of action, and comparative performance against other compounds are not publicly accessible.
Adenosine analogs are a broad class of molecules known to interact with various cellular targets, most notably adenosine receptors, which are involved in a multitude of physiological processes. These analogs are often investigated for their potential as therapeutic agents in conditions such as cancer, inflammation, and cardiovascular diseases.[1][2][3] The general characterization of adenosine analogs suggests they can act as smooth muscle vasodilators and may have roles in inhibiting cancer progression.[1][2][3]
However, for "this compound" specifically, no quantitative data from biological assays, detailed experimental protocols, or elucidated signaling pathways could be retrieved from the public domain. This absence of specific information prevents a direct comparison with alternative compounds as requested.
In contrast, extensive research is available for structurally related compounds, such as 2-chloro-N6-substituted-4′-thioadenosine derivatives. These compounds have been systematically studied as antagonists of the A3 adenosine receptor, with detailed structure-activity relationship (SAR) analyses published.[4][5] These studies highlight how modifications at the C2 and N6 positions of the adenosine scaffold can significantly influence binding affinity and functional activity at adenosine receptor subtypes.
Hypothetical Experimental Workflow for Characterization
To address the current knowledge gap, a systematic experimental approach would be required to characterize the biological profile of this compound. A typical workflow for such a compound would involve a series of in vitro and in vivo studies to determine its pharmacological properties.
Potential Signaling Pathways of Adenosine Analogs
Given that many adenosine analogs target adenosine receptors, a primary mechanism of action for this compound could involve the modulation of these G protein-coupled receptors. The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are coupled to different G proteins and thus initiate distinct intracellular signaling cascades. For instance, activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase, decreasing cyclic AMP (cAMP) levels, while A2A and A2B receptor activation stimulates adenylyl cyclase and increases cAMP.
While "this compound" is an available chemical entity, the absence of published experimental data makes it impossible to provide a comprehensive comparison guide as requested. The information presented for related compounds underscores the potential for nuanced biological activity based on specific chemical modifications. For researchers, scientists, and drug development professionals interested in this particular molecule, the immediate next step would be to perform the foundational in vitro and in vivo experiments outlined in the hypothetical workflow to establish its pharmacological profile. Without such data, any discussion of its performance relative to other alternatives remains speculative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Structure–activity relationships of 2-chloro-N6-substituted-4′-thioadenosine-5′-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 2-chloro-N6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides as human A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
No Synergistic Effects of "2-(2,4-Dichlorobenzyl)thioadenosine" with Other Drugs Found in Publicly Available Research
A comprehensive review of publicly available scientific literature and data reveals a lack of studies detailing the synergistic effects of the compound "2-(2,4-Dichlorobenzyl)thioadenosine" when used in combination with other drugs. Extensive searches for combination therapy, drug synergy, and co-administration with other agents, including anticancer drugs, did not yield any specific experimental data, quantitative analyses, or detailed experimental protocols involving this particular molecule.
The current body of research does not provide information on the potential for "this compound" to enhance the therapeutic effects of other drugs, nor does it outline any signaling pathways or mechanisms of synergistic action. Consequently, it is not possible to construct data comparison tables, detail experimental methodologies, or generate visualizations of its interaction with other therapeutic agents.
It is important to note that the searches did identify information on related but distinct compounds such as "2,4-dichlorobenzyl thiocyanate" and "2,4-dichlorobenzyl alcohol." However, the findings related to these molecules are not applicable to "this compound" due to differences in their chemical structures and biological activities.
Therefore, for researchers, scientists, and drug development professionals interested in the synergistic potential of "this compound," this represents an unexplored area of investigation. Future preclinical and clinical studies would be necessary to determine if this compound exhibits any synergistic properties and to elucidate the underlying mechanisms of action when combined with other drugs.
A Comparative Guide to the Metabolic Stability of 2-(2,4-Dichlorobenzyl)thioadenosine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, understanding the metabolic fate of a drug candidate is a critical step in its development. This guide provides a framework for comparing the metabolic stability of "2-(2,4-Dichlorobenzyl)thioadenosine" with its structural analogs. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols and data presentation methods used in the field to assess and compare the metabolic stability of drug candidates.
The metabolic stability of a compound, or its susceptibility to biotransformation, significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows for the selection of more promising candidates and the strategic chemical modification of leads to improve their drug-like properties.[3][4]
Key Assays for Assessing Metabolic Stability
The two most common in vitro assays used to evaluate metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay is a primary screen to assess a compound's susceptibility to Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the endoplasmic reticulum of liver cells.[4][5][6] Liver microsomes are subcellular fractions that are easy to prepare and use, making them suitable for high-throughput screening.[6]
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability by including both Phase I and Phase II metabolic pathways.[4] Hepatocytes contain a full complement of metabolic enzymes and cofactors, offering a closer representation of in vivo metabolism.[7][8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for the liver microsomal and hepatocyte stability assays.
Liver Microsomal Stability Assay Protocol
This protocol is designed to determine the in vitro intrinsic clearance of a test compound.
1. Preparation of Reagents:
- Test Compounds: Prepare 10 mM stock solutions of "this compound" and its analogs in DMSO. Further dilute to a working concentration of 100 µM in a suitable buffer (e.g., 0.05 M phosphate (B84403) buffer, pH 7.4).[9]
- Liver Microsomes: Human liver microsomes are commercially available. The protein concentration should be determined and diluted to the desired concentration (e.g., 0.5 mg/mL) in buffer.[6]
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the necessary cofactor for CYP enzyme activity.[5]
2. Incubation:
- Pre-warm the microsomal suspension and test compound solutions to 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.[6][10] The final concentration of the test compound is typically 1 µM.[6]
- Incubate the reaction mixture at 37°C with gentle shaking.
3. Sampling and Reaction Termination:
- Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6][10]
- Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[6] An internal standard is often included in the stop solution for analytical normalization.
4. Analysis:
- Centrifuge the samples to pellet the precipitated protein.[6]
- Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[9][10]
5. Data Analysis:
- Plot the natural logarithm of the percentage of the remaining parent compound against time.
- The slope of the linear regression of this plot gives the elimination rate constant (k).
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
- Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).[9]
Hepatocyte Stability Assay Protocol
This protocol provides a broader view of a compound's metabolism.
1. Preparation of Reagents:
- Test Compounds: Prepare stock and working solutions as described for the microsomal assay.
- Cryopreserved Hepatocytes: Thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend them in a pre-warmed incubation medium (e.g., Williams Medium E).[7][11] Determine cell viability using a method like trypan blue exclusion. The cell density is typically adjusted to 0.5 x 10^6 or 1.0 x 10^6 viable cells/mL.[7]
2. Incubation:
- Add the hepatocyte suspension to a multi-well plate.[11]
- Add the test compound working solution to the wells to initiate the incubation. The final test compound concentration is typically 1 µM.
- Incubate the plate at 37°C in a humidified incubator, often with 5% CO2.
3. Sampling and Reaction Termination:
- Collect samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[4]
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
4. Analysis:
- Process the samples by centrifugation to remove cell debris.
- Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
5. Data Analysis:
- The data analysis is similar to the microsomal stability assay, with the calculation of the elimination rate constant, half-life, and intrinsic clearance. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
Data Presentation for Comparison
To facilitate a direct comparison of the metabolic stability of "this compound" with its analogs, the quantitative data should be summarized in a clear and structured table. Below is a template table populated with hypothetical data for illustrative purposes.
| Compound ID | Structure | Microsomal Half-Life (t½, min) | Microsomal Intrinsic Clearance (CLint, µL/min/mg protein) | Hepatocyte Half-Life (t½, min) | Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Parent Compound | This compound | 45 | 15.4 | 90 | 7.7 |
| Analog A | [Structure of Analog A] | >60 | <11.6 | >120 | <5.8 |
| Analog B | [Structure of Analog B] | 25 | 27.7 | 50 | 13.9 |
| Analog C | [Structure of Analog C] | 10 | 69.3 | 20 | 34.7 |
Interpretation of Hypothetical Data:
-
Analog A shows significantly higher metabolic stability compared to the parent compound, as indicated by its longer half-life and lower intrinsic clearance in both assay systems. This suggests that the structural modifications in Analog A may have blocked a key site of metabolism.
-
Analog B exhibits slightly lower metabolic stability than the parent compound.
-
Analog C is significantly less stable, suggesting that its structural features make it more susceptible to metabolic enzymes.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a relevant biological pathway.
Caption: Workflow for a typical liver microsomal stability assay.
Caption: Simplified adenosine signaling and metabolism pathway.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 4. Metabolic Stability Assays [merckmillipore.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
Proper Disposal of 2-(2,4-Dichlorobenzyl)thioadenosine: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator in a well-ventilated area.
**Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
Due to its chlorinated aromatic structure and its nature as a bioactive adenosine (B11128) analogue, 2-(2,4-Dichlorobenzyl)thioadenosine should be presumed to be hazardous waste. Do not dispose of this compound down the drain or in regular solid waste.
2. Segregation of Waste Streams:
Proper segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid forms of this compound, including unused product and contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves), in a designated, leak-proof, and chemically compatible container.
-
The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste (Solutions):
-
Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless their compatibility is confirmed.
-
The container label should include "Hazardous Waste," the chemical name, the solvent(s) used, and the approximate concentration.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
-
3. Container Management and Labeling:
-
All waste containers must be kept securely sealed when not in use.
-
Ensure containers are stored in a designated satellite accumulation area, away from incompatible materials.
-
Labeling must be clear and include:
-
The words "Hazardous Waste"
-
The full chemical name
-
The date when the first waste was added to the container
-
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste.
-
To decontaminate a container, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Crucially, the rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.
5. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed professional waste disposal service.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.
Quantitative Data Summary
As no specific SDS with quantitative data for this compound was found, the following table provides general guidance based on analogous compounds.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Disposal Method | Dispose of contents and container through an approved waste disposal plant.[1] |
| Container Requirements | Use original or chemically compatible, properly sealed, and clearly labeled containers. |
| Regulatory Compliance | All waste must be handled in accordance with local, state, and federal regulations. |
Experimental Protocols: Waste Handling
This section outlines a detailed methodology for handling waste generated from experiments involving this compound.
Objective: To safely collect and store waste containing this compound for proper disposal.
Materials:
-
Designated solid and liquid hazardous waste containers
-
Chemical-resistant gloves (nitrile)
-
Safety glasses or goggles
-
Laboratory coat
-
Appropriate solvent for decontamination (e.g., ethanol, acetone)
-
Hazardous waste labels
Procedure:
-
Preparation: Before starting the experiment, ensure that appropriately labeled hazardous waste containers are available in the work area.
-
Solid Waste Collection: During the experiment, place all solid waste contaminated with this compound (e.g., contaminated pipette tips, microfuge tubes, weighing boats) directly into the designated solid hazardous waste container.
-
Liquid Waste Collection: Collect all solutions containing this compound in the designated liquid hazardous waste container. Use a funnel to avoid spills.
-
Securing Waste Containers: Once the experiment is complete, or when a waste container is full, securely seal the container.
-
Labeling: Ensure the hazardous waste label is completely filled out with the chemical name, constituents, and accumulation start date.
-
Storage: Move the sealed and labeled waste container to the designated satellite accumulation area to await pickup by the institutional EHS or a licensed waste disposal contractor.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal decision workflow for this compound waste.
References
Personal protective equipment for handling 2-(2,4-Dichlorobenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-(2,4-Dichlorobenzyl)thioadenosine. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory.[3] |
| Face Shield | Required when there is a risk of splashes or generating aerosols.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for handling. Double gloving is recommended.[3][4] |
| Body Protection | Laboratory Coat | Should be worn fully buttoned. |
| Respiratory Protection | N-95 or N-100 Particle Mask | Use when handling the powder outside of a certified chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[2]
- Ensure that an eyewash station and safety shower are readily accessible.
- Prepare all necessary equipment and reagents before handling the compound.
2. Handling the Compound:
- Don the appropriate PPE as outlined in the table above.
- When weighing the solid, do so in a fume hood to avoid inhalation of any dust.[2]
- If preparing a solution, add the solid to the solvent slowly to avoid splashing.
- Avoid contact with skin and eyes.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
3. Storage:
- Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
- Keep away from strong oxidizing agents.[1]
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.
- Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[5]
2. Container Management:
- All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
- Keep waste containers closed except when adding waste.
3. Final Disposal:
- Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling and disposing of this compound, emphasizing safety at each step.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
